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  • Product: 2-Bromo-4-chloronicotinaldehyde
  • CAS: 1289197-78-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Bromo-4-chloronicotinaldehyde (CAS: 1289197-78-9): Synthesis, Properties, and Applications

This document provides a comprehensive technical overview of 2-Bromo-4-chloronicotinaldehyde, a key heterocyclic building block in modern synthetic chemistry. Moving beyond a simple data sheet, this guide offers field-pr...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 2-Bromo-4-chloronicotinaldehyde, a key heterocyclic building block in modern synthetic chemistry. Moving beyond a simple data sheet, this guide offers field-proven insights into its synthesis, reactivity, and strategic applications, particularly for professionals in pharmaceutical and agrochemical research and development.

Core Molecular Attributes and Physicochemical Properties

2-Bromo-4-chloronicotinaldehyde, also known as 2-Bromo-4-chloropyridine-3-carboxaldehyde, is a trifunctionalized pyridine derivative.[1] The strategic placement of a bromine atom, a chlorine atom, and an aldehyde group on the pyridine scaffold makes it a highly versatile and valuable intermediate for constructing more complex molecular architectures.[2] Its solid, off-white to yellow crystalline form is stable under recommended storage conditions.[1]

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
CAS Number 1289197-78-9[1][3]
Molecular Formula C₆H₃BrClNO[1]
Molecular Weight 220.45 g/mol [1]
Appearance Off-white to yellow solid[1]
Melting Point 83-87°C[1]
Boiling Point 283.2 ± 35.0 °C (Predicted)[1]
Density 1.800 ± 0.06 g/cm³ (Predicted)[1]
Storage 2-8°C under inert gas (Nitrogen or Argon)[1][3]
SMILES C1(Br)=NC=CC(Cl)=C1C=O[1]
InChIKey KCOAVFRTHTWKDO-UHFFFAOYSA-N[1]

Synthesis Protocol and Mechanistic Rationale

The preparation of 2-Bromo-4-chloronicotinaldehyde is efficiently achieved via a directed ortho-metalation (DoM) strategy, followed by electrophilic trapping. This approach leverages the directing capabilities of the existing halogen substituents on the pyridine ring to achieve regioselective functionalization.

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical. LDA is sufficiently basic to deprotonate the C3 position of the pyridine ring, which is activated by the adjacent C2-bromo and C4-chloro substituents. The extremely low reaction temperature (-70 °C) is essential to prevent side reactions and decomposition of the highly reactive organolithium intermediate. Anhydrous N,N-Dimethylformamide (DMF) serves as the electrophilic source of the formyl group (CHO).

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[1]

Materials:

  • 2-Bromo-4-chloropyridine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene, 1.25 eq)

  • Anhydrous N,N-Dimethylformamide (DMF, >1.5 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether / Ethyl Acetate (20:1) eluent system

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 2-bromo-4-chloropyridine (e.g., 1.6 g, 8.0 mmol) in anhydrous THF (40 mL).

  • Lithiation: Cool the solution to -70 °C using a dry ice/acetone bath. Slowly add the LDA solution (5.0 mL, 10.0 mmol) dropwise over 5 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Maintain the reaction mixture at -70 °C and stir for 1 hour to ensure complete formation of the lithiated intermediate.[1]

  • Formylation: Add anhydrous DMF (1.3 g) dropwise to the reaction mixture over 3 minutes.[1]

  • Reaction Completion: Continue stirring at -70 °C for an additional 30 minutes.[1]

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (30 mL) while the mixture is still cold.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) eluent system to afford pure 2-bromo-4-chloronicotinaldehyde as a yellow solid (yields around 48% have been reported).[1]

Visualization of Synthetic Workflow

Synthesis_Workflow Start 2-Bromo-4-chloropyridine in Anhydrous THF Step1 Cool to -70°C Start->Step1 Step2 Add LDA (1.25 eq) Stir for 1 hr Step1->Step2 Intermediate Formation of C3-Lithiated Intermediate Step2->Intermediate Step3 Add Anhydrous DMF Stir for 30 min Intermediate->Step3 Product_Crude Crude Product Mixture Step3->Product_Crude Step4 Quench with Sat. NH4Cl Aqueous Workup Product_Crude->Step4 Step5 Purification via Silica Gel Chromatography Step4->Step5 Final_Product 2-Bromo-4-chloronicotinaldehyde Step5->Final_Product

Caption: Synthetic workflow for 2-Bromo-4-chloronicotinaldehyde.

Applications in Drug Discovery and Agrochemicals

The true value of 2-Bromo-4-chloronicotinaldehyde lies in its capacity as a versatile scaffold for chemical diversification. The differential reactivity of its three functional groups allows for a programmed, stepwise elaboration of the molecule.

  • Aldehyde Group: Acts as a key electrophilic handle for reactions such as Wittig olefination, reductive amination, and condensation reactions to form imines, oximes, or hydrazones. This is fundamental for introducing diverse side chains.

  • Halogen Atoms: The C2-bromo and C4-chloro positions are prime sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This enables the facile introduction of aryl, alkyl, alkynyl, or amino substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Key Application Areas:

  • Pharmaceutical Intermediates: The halogenated pyridine core is a well-established pharmacophore. This compound serves as a crucial precursor for the synthesis of novel antiviral and antimicrobial agents, where the pyridine nitrogen acts as a hydrogen bond acceptor and the overall scaffold serves as a bioisostere for other aromatic systems.[2]

  • Agrochemical Development: The stability and bioavailability often associated with halogenated aromatic compounds make this aldehyde a valuable starting material for creating new classes of herbicides and pesticides.[2]

Safety, Handling, and Storage

Due to its toxicological profile, strict adherence to safety protocols is mandatory when handling 2-Bromo-4-chloronicotinaldehyde.

GHS Hazard Classification: [1]

Hazard ClassPictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral (Category 3)

Danger H301: Toxic if swallowed.
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation.

Handling and Personal Protective Equipment (PPE):

  • Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.

  • Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Wash hands thoroughly after handling.

Storage and Disposal:

  • Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Bromo-4-chloronicotinaldehyde is a high-value, multifunctional chemical intermediate. Its well-defined synthesis and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for the efficient construction of diverse and complex molecules. Its demonstrated utility as a precursor in the development of new pharmaceutical and agrochemical agents underscores its importance for researchers and scientists dedicated to innovation in these fields.

References

  • Vertex AI Search. (n.d.). 2-Bromo-4-chloroanisole: A Crucial Intermediate in Pharmaceutical Synthesis.
  • Vulcanchem. (n.d.). 2-Bromo-4-chloronicotinaldehyde - 1289197-78-9.
  • ChemicalBook. (2026, January 13). 2-bromo-4-chloronicotinaldehyde | 1289197-78-9.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chloroaniline. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chloropyridine. PubChem.
  • BenchChem. (2026, January). An In-Depth Technical Guide to 5-Bromo-4-chloronicotinaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-pyridinecarboxaldehyde 98 118289-17-1.
  • ChemScene. (n.d.). 1060802-24-5 | 5-Bromo-4-chloronicotinaldehyde.
  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
  • CDH Fine Chemical. (n.d.). SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • BLD Pharm. (n.d.). 1289197-78-9|2-Bromo-4-chloronicotinaldehyde.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Guidechem. (n.d.). How to Synthesize 4-broMo-6-chloronicotinaldehyde?.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5.
  • BLD Pharm. (n.d.). 1060802-23-4|5-Bromo-2-chloroisonicotinaldehyde.
  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....

Sources

Exploratory

Technical Deep Dive: Mass Spectrometry Profiling of 2-Bromo-4-chloronicotinaldehyde

Executive Summary 2-Bromo-4-chloronicotinaldehyde (CAS: 1289197-78-9) acts as a critical electrophilic scaffold in the synthesis of kinase inhibitors and agrochemicals.[1] Its utility stems from the differential reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-chloronicotinaldehyde (CAS: 1289197-78-9) acts as a critical electrophilic scaffold in the synthesis of kinase inhibitors and agrochemicals.[1] Its utility stems from the differential reactivity of the C2-Bromine and C4-Chlorine atoms, allowing for sequential nucleophilic substitutions.

In mass spectrometry (MS), this molecule presents a unique challenge and opportunity: the mixed halogen isotopic signature .[2] Successfully identifying this compound requires not just matching a parent ion, but validating the specific


, 

, and

cluster ratios governed by naturally occurring

and

isotopes.[1][2]

This guide provides a mechanistic breakdown of the fragmentation pathways (EI-MS) and establishes a self-validating protocol for its identification in complex reaction mixtures.

Molecular Architecture & Isotopic Fingerprint[2]

Before analyzing fragmentation, one must validate the molecular ion (


). The presence of one bromine and one chlorine atom creates a distinct "trio" pattern that serves as the primary filter for identification.[2]
The Isotope Cluster Logic
  • Bromine (

    
    ):  ~1:1 ratio.[1][2][3][4]
    
  • Chlorine (

    
    ):  ~3:1 ratio.[1][2][3][4]
    
  • Interaction: The combination results in a probability distribution that deviates from single-halogen patterns.

Calculated Theoretical Abundances:

  • 
     (m/z 219): 
    
    
    
    [1]
  • 
     (m/z 221): 
    
    
    
    [1][5]
  • 
     (m/z 223): 
    
    
    
    [1]

Normalized Ratio:3 : 4 : 1

Visualization of Isotopic Probability

The following diagram maps the combinatorial probability that generates the observable mass spectrum.

IsotopePattern Root 2-Bromo-4-chloronicotinaldehyde (Parent Molecule) Br79 79-Br (50%) Root->Br79 Br81 81-Br (50%) Root->Br81 Cl35_1 35-Cl (75%) Br79->Cl35_1 Cl37_1 37-Cl (25%) Br79->Cl37_1 Cl35_2 35-Cl (75%) Br81->Cl35_2 Cl37_2 37-Cl (25%) Br81->Cl37_2 Result_M M (m/z 219) Rel. Abundance: 37.5% Cl35_1->Result_M Result_M2 M+2 (m/z 221) Rel. Abundance: 50.0% Cl37_1->Result_M2 Contribution 1 Cl35_2->Result_M2 Contribution 2 Result_M4 M+4 (m/z 223) Rel. Abundance: 12.5% Cl37_2->Result_M4

Figure 1: Combinatorial logic of Br/Cl isotopes generating the characteristic 3:4:1 mass spectral signature.

Mechanistic Fragmentation Analysis (EI-MS)[1]

In Electron Impact (EI) ionization (70 eV), the molecule undergoes predictable bond scissions. The fragmentation is driven by the stability of the pyridine ring and the weakness of the C-Br bond relative to C-Cl.

Primary Pathway: Alpha-Cleavage & Decarbonylation

Aromatic aldehydes characteristically lose the aldehydic hydrogen followed by carbon monoxide (CO).

  • 
    -Cleavage (Loss of H
    
    
    
    ):
    The radical cation loses the hydrogen atom from the aldehyde group to form a resonance-stabilized acylium ion (
    
    
    ).
    • Observation: Peak at m/z 218 (cluster).

  • Decarbonylation (Loss of CO): The acylium ion ejects a neutral CO molecule (28 Da). This results in a ring contraction or rearrangement to a halogenated pyridyl cation.

    • Observation: Peak at m/z 190 (cluster).

Secondary Pathway: Halogen Elimination

Halogen loss is a competitive pathway. The bond dissociation energy (BDE) dictates the order: C-Br < C-Cl .

  • Loss of Br

    
    :  The molecular ion (or the fragment from step 3.1) loses a bromine radical.[3][6][7][8] This is often a major pathway due to the weak C-Br bond.
    
    • Observation: Loss of 79/81 Da.

  • Loss of Cl

    
    :  Chlorine loss typically occurs only after high-energy fragmentation or secondary decay, as the C-Cl bond is stronger.[1]
    
Tertiary Pathway: Ring Fragmentation

The pyridine ring is robust but will eventually fragment via the loss of HCN (27 Da) , a signature of nitrogen heterocycles.

Fragmentation Workflow Diagram

FragmentationPath Parent Molecular Ion (M+) m/z 219/221/223 [C6H3BrClNO]+. Acylium Acylium Ion (M-H) m/z 218/220/222 [C6H2BrClNO]+ Parent->Acylium - H (1 Da) DeBromo Des-bromo Ion (M-Br) m/z 140/142 [C6H3ClNO]+ Parent->DeBromo - Br (79/81 Da) Pyridyl Pyridyl Cation (M-H-CO) m/z 190/192/194 [C5H2BrClN]+ Acylium->Pyridyl - CO (28 Da) RingFrag Ring Fragment (Loss of HCN) m/z 163/165 [C4HBrCl]+ Pyridyl->RingFrag - HCN (27 Da) Final De-halogenated Fragments m/z < 100 DeBromo->Final - CO / - Cl

Figure 2: Competing fragmentation pathways.[1] Pathway A (Red) is characteristic of aldehydes; Pathway B (Green) is driven by the weak C-Br bond.

Diagnostic Ion Table

The following table summarizes the key ions researchers must monitor to validate the compound's identity.

Ion Identitym/z (Nominal)FormulaIsotope PatternMechanistic Origin
Molecular Ion (

)
219

3:4:1 (M, M+2, M+4)Intact radical cation.[1]
Acylium Ion 218

3:4:1

-cleavage (Loss of H

).[1]
Pyridyl Cation 190

3:4:1Loss of CO from Acylium.
Des-bromo Ion 140

3:1 (Cl only)Homolytic cleavage of C-Br.[1]
Pyridyne-like 112

3:1Loss of Br and CO.[1]
Base Ring 76

NoneLoss of all substituents (Pyridine core).

Experimental Protocol (Self-Validating)

To ensure reproducibility, use the following GC-MS parameters. This protocol is designed to prevent thermal degradation of the aldehyde prior to ionization.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol (potential acetal formation with the aldehyde).

  • Concentration: 100 µg/mL (ppm).

  • Vial: Amber glass (light sensitive due to halogens).

GC-MS Method Parameters
  • Inlet Temperature: 250°C (Split mode 20:1). Note: Too high (>280°C) may induce thermal decarbonylation.[1]

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[1] Non-polar stationary phase.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C[1]

    • Hold: 3 min

  • MS Source: Electron Impact (EI) @ 70 eV.

  • Scan Range: m/z 40 – 300.

Quality Control Check
  • Pass Criteria: The peak at retention time ~8-10 min (system dependent) must show the M/M+2/M+4 ratio of roughly 3:4:1.

  • Fail Criteria: If the spectrum shows a dominant peak at m/z 140 (M-79) with no parent ion, the injector temperature is too high, or the molecule has degraded (de-brominated).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general MS fragmentation rules including

    
    -cleavage and isotope patterns).
    
  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. 4th Edition. University Science Books. (Foundational text for EI-MS mechanisms).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link] (Reference for verifying pyridine and halogenated aromatic fragmentation patterns).

Sources

Foundational

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4-chloronicotinaldehyde

Introduction: Deciphering Molecular Structure with Infrared Light Infrared (IR) spectroscopy stands as a cornerstone analytical technique in the modern research and development landscape, particularly within the pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering Molecular Structure with Infrared Light

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in the modern research and development landscape, particularly within the pharmaceutical and materials science sectors. Its power lies in its ability to probe the vibrational modes of molecules, providing a unique "fingerprint" that is directly correlated to the functional groups present and the overall molecular architecture. This guide provides a detailed exploration of the infrared spectroscopic characteristics of 2-Bromo-4-chloronicotinaldehyde, a polysubstituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis.

The interpretation of the IR spectrum of a molecule as complex as 2-Bromo-4-chloronicotinaldehyde requires a systematic approach. The presence of an aldehyde, a pyridine ring, and two different halogen substituents on the aromatic core gives rise to a rich and nuanced spectrum. Understanding the expected vibrational frequencies for each functional group and how their electronic and steric interactions influence these frequencies is paramount for accurate structural elucidation and quality control.

Molecular Structure and Expected Vibrational Modes

The structure of 2-Bromo-4-chloronicotinaldehyde presents a fascinating case for vibrational analysis. The interplay between the electron-withdrawing effects of the bromine and chlorine atoms, the aldehyde group, and the inherent electronic nature of the pyridine ring will manifest in distinct shifts in the absorption frequencies of the key functional groups.

Figure 1: Molecular structure of 2-Bromo-4-chloronicotinaldehyde.

The Aldehyde Group (-CHO): A Key Diagnostic Feature

The aldehyde functional group provides some of the most characteristic signals in the IR spectrum.

  • C=O Stretching (νC=O): The carbonyl stretch is one of the strongest and most prominent absorptions in the spectrum. For aromatic aldehydes, this peak is typically observed in the range of 1710-1685 cm⁻¹[1]. The conjugation of the carbonyl group with the pyridine ring lowers the frequency compared to saturated aldehydes (which appear around 1740-1720 cm⁻¹)[1][2]. The presence of electron-withdrawing halogens on the ring can further influence this position.

  • Aldehydic C-H Stretching (νC-H): A hallmark of aldehydes is the C-H stretch of the aldehyde proton. This typically gives rise to two weak to medium intensity bands, one between 2860-2800 cm⁻¹ and another between 2760-2700 cm⁻¹[3][4]. The lower frequency band is particularly diagnostic, as it appears in a region where few other absorptions occur[1][4]. In some cases, this can manifest as a shoulder on the aliphatic C-H stretching bands.

The Pyridine Ring: A Complex Vibrational System

The pyridine ring, being an aromatic heterocycle, exhibits a series of complex vibrations.

  • C=C and C=N Ring Stretching (νC=C, νC=N): Aromatic rings display characteristic stretching vibrations in the 1600-1400 cm⁻¹ region[5]. For pyridine and its derivatives, these bands are typically found around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹[6][7]. The exact positions and intensities of these bands are sensitive to the nature and position of the substituents on the ring[8].

  • C-H Stretching (νC-H): The aromatic C-H stretching vibrations occur at frequencies slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ range[5][6].

  • C-H Out-of-Plane Bending (γC-H): The out-of-plane C-H bending vibrations, often referred to as "oop" bands, are found in the 900-675 cm⁻¹ region and are highly characteristic of the substitution pattern on the aromatic ring[5][6].

Carbon-Halogen Bonds: Probing the Lower Frequency Region

The vibrations of the carbon-halogen bonds are found in the fingerprint region of the spectrum.

  • C-Br Stretching (νC-Br): The C-Br stretching vibration for aromatic bromides is typically observed in the 690-515 cm⁻¹ range[6][9]. These absorptions are often weak to medium in intensity.

  • C-Cl Stretching (νC-Cl): The C-Cl stretching vibration in aromatic chlorides is found in the 850-550 cm⁻¹ range[6][7][9]. Similar to the C-Br stretch, these bands can be of variable intensity and may be coupled with other vibrations.

Summary of Expected IR Absorption Frequencies

The following table summarizes the expected absorption ranges for the key functional groups in 2-Bromo-4-chloronicotinaldehyde.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
AldehydeC=O Stretch1710 - 1685Strong
AldehydeC-H Stretch2860 - 2800 and 2760 - 2700Weak to Medium
Pyridine RingAromatic C-H Stretch3100 - 3000Medium
Pyridine RingC=C and C=N Stretch1600 - 1400Medium to Strong
Pyridine RingC-H Out-of-Plane Bend900 - 675Medium to Strong
Carbon-HalogenC-Cl Stretch850 - 550Medium
Carbon-HalogenC-Br Stretch690 - 515Weak to Medium

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum of 2-Bromo-4-chloronicotinaldehyde, which is a solid at room temperature, can be achieved through two primary methods: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR) spectroscopy.

Method 1: KBr Pellet Technique

This traditional method involves dispersing the solid sample in a transparent matrix of KBr.

Step-by-Step Protocol:

  • Sample Preparation: Dry the 2-Bromo-4-chloronicotinaldehyde sample and spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any residual moisture.

  • Grinding: In a clean agate mortar and pestle, grind approximately 1-2 mg of the sample with 100-200 mg of KBr. The grinding should be thorough to ensure a fine, homogeneous powder.

  • Pellet Formation: Transfer the ground powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Figure 3: ATR Spectroscopy Workflow.

Interpreting the Spectrum: A Self-Validating Approach

A robust interpretation of the IR spectrum of 2-Bromo-4-chloronicotinaldehyde involves a process of self-validation, where the presence of all expected key absorptions is confirmed.

  • Identify the Carbonyl Stretch: Locate the strong absorption band in the 1710-1685 cm⁻¹ region, which is indicative of the aromatic aldehyde C=O group.

  • Confirm the Aldehyde C-H Stretches: Look for the characteristic pair of weak to medium bands around 2830 cm⁻¹ and 2720 cm⁻¹.

  • Analyze the Aromatic Region: Examine the 1600-1400 cm⁻¹ region for the multiple bands associated with the pyridine ring stretching vibrations. Also, check for the aromatic C-H stretches above 3000 cm⁻¹.

  • Investigate the Fingerprint Region: Scrutinize the lower frequency region (below 1000 cm⁻¹) for the C-Cl and C-Br stretching vibrations, as well as the C-H out-of-plane bending modes.

The absence of any of these key features would warrant a re-evaluation of the sample's purity or identity.

Conclusion: A Powerful Tool for Structural Verification

Infrared spectroscopy provides an invaluable and readily accessible method for the structural characterization of 2-Bromo-4-chloronicotinaldehyde. By systematically analyzing the characteristic absorption bands of the aldehyde, pyridine, and carbon-halogen functional groups, researchers and drug development professionals can confidently verify the identity and purity of this important synthetic intermediate. The protocols and interpretive guidelines presented in this technical guide offer a robust framework for obtaining and analyzing high-quality IR spectra, ensuring scientific integrity and accelerating the pace of research and development.

References

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  • MDPI. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Retrieved from [Link]

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  • ScienceDirect. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Retrieved from [Link]

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  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Frequencies of enhanced vibrational modes for pyridine molecules. Retrieved from [Link]

  • YouTube. (2020). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]

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  • EAG Laboratories. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]

  • Chegg. (2020). Solved 4'-Bromo-2-nitroacetanilide INFRARED SPECTRUM. Retrieved from [Link]

  • PubMed. (n.d.). Tobacco-induced alterations to the Fourier-transform infrared spectrum of serum. Retrieved from [Link]

  • Sci-Hub. (1972). Infrared spectra and rotational isomerism in 2-chloro, 2-bromo and 2-iodobutane. Retrieved from [Link]

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Exploratory

Solubility of 2-Bromo-4-chloronicotinaldehyde in organic solvents

An In-depth Technical Guide on the Solubility of 2-Bromo-4-chloronicotinaldehyde in Organic Solvents Abstract In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility of 2-Bromo-4-chloronicotinaldehyde in Organic Solvents

Abstract

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. Among these, solubility stands as a critical determinant for reaction kinetics, purification efficiency, and overall process scalability. This in-depth technical guide focuses on 2-Bromo-4-chloronicotinaldehyde, a halogenated pyridine derivative of significant interest in medicinal chemistry. While this compound serves as a versatile intermediate, its solubility profile in various organic solvents is a key parameter for its successful application in synthetic workflows. This guide provides a comprehensive analysis of the structural attributes of 2-Bromo-4-chloronicotinaldehyde, a theoretical framework for predicting its solubility, and a detailed, field-proven protocol for its empirical determination.

Introduction: The Role of 2-Bromo-4-chloronicotinaldehyde in Synthesis

2-Bromo-4-chloronicotinaldehyde is a pivotal building block in organic synthesis, particularly for creating complex heterocyclic structures that form the core of many modern therapeutic agents. Its structure, featuring a pyridine ring substituted with two different halogens and a reactive aldehyde group, offers multiple avenues for chemical modification. The successful execution of reactions involving this intermediate—from initial setup to final purification—is fundamentally dependent on its dissolution in an appropriate solvent system. Poor solubility can lead to sluggish reactions, low yields, and complex purification challenges. Therefore, a predictive understanding and empirical validation of its solubility are essential first steps in process development and optimization.

Physicochemical Properties of 2-Bromo-4-chloronicotinaldehyde

A compound's physical and chemical properties are the primary determinants of its solubility.[1] The key parameters for 2-Bromo-4-chloronicotinaldehyde are compiled below.

PropertyValueSource(s)
CAS Number 1289197-78-9[2]
Molecular Formula C₆H₃BrClNO[2]
Molecular Weight 220.45 g/mol [3][4]
Appearance Off-white to yellow solid[2]
Melting Point 83-87 °C[2]
Boiling Point (Predicted) 283.2 ± 35.0 °C[2]
Density (Predicted) 1.800 ± 0.06 g/cm³[2]
pKa (Predicted) -1.17 ± 0.10[2]

The presence of electronegative atoms (N, Cl, Br, O) and the aromatic pyridine ring renders the molecule polar. This inherent polarity is the single most important factor governing its interaction with various organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This axiom suggests that substances with similar intermolecular forces are likely to be soluble in one another. For 2-Bromo-4-chloronicotinaldehyde, the key interactions are:

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups. Polar solvents, both aprotic (e.g., DMSO, DMF, Acetone) and protic (e.g., Ethanol, Methanol), can effectively solvate the molecule through these interactions.

  • Hydrogen Bonding: While the molecule cannot act as a hydrogen bond donor, the oxygen atom of the aldehyde group and the nitrogen of the pyridine ring can act as hydrogen bond acceptors.[6][7] This allows for strong interactions with protic solvents like alcohols and water, enhancing solubility.[6]

  • Van der Waals Forces: These ubiquitous, weaker forces contribute to solubility in less polar solvents like dichloromethane and chloroform. However, they are generally insufficient to overcome the strong crystal lattice energy of the solid solute in completely nonpolar solvents like hexane.

Based on these principles, a qualitative solubility profile can be predicted.

Predicted Solubility Profile

While extensive empirical data is not publicly available, a predicted solubility profile can be constructed based on its physicochemical properties and information from synthetic procedures where it is used. For instance, its synthesis involves extraction with ethyl acetate and purification via column chromatography using a petroleum ether/ethyl acetate mixture, indicating good solubility in ethyl acetate and poor solubility in petroleum ether.[2] A related compound, 5-Bromo-4-chloronicotinaldehyde, is noted to be soluble in dichloromethane, THF, and DMSO.[3]

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleHigh polarity and polarizability effectively solvate the compound.[8]
Dimethylformamide (DMF)Very SolubleHigh polarity, similar to DMSO.
AcetonitrileSolubleHigh polarity, though a weaker solvent than DMSO/DMF for many polar compounds.[8]
AcetoneSolubleGood polarity and ability to engage in dipole-dipole interactions.[6]
Polar Protic Methanol / EthanolSolubleCapable of hydrogen bonding with the aldehyde oxygen and pyridine nitrogen.[7]
Moderately Polar Dichloromethane (DCM)SolubleEffective at dissolving a wide range of organic compounds.
Ethyl AcetateSolubleUsed as an extraction solvent in its synthesis, confirming good solubility.[2]
Tetrahydrofuran (THF)SolubleA good general-purpose solvent for polar organic molecules.
Nonpolar TolueneSlightly SolubleLimited polarity, insufficient to effectively dissolve the polar solute.
Hexane / Petroleum EtherSparingly SolubleNonpolar nature cannot overcome the solute's intermolecular forces.[9]

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a robust and self-validating experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[10]

Objective: To accurately measure the saturation solubility of 2-Bromo-4-chloronicotinaldehyde in a selected organic solvent at a constant temperature.

Materials:

  • 2-Bromo-4-chloronicotinaldehyde (≥97% purity)

  • Analytical grade organic solvents

  • 20 mL glass vials with PTFE-lined screw caps

  • Thermostated orbital shaker or magnetic stir plates in a temperature-controlled chamber

  • Analytical balance (± 0.1 mg)

  • Calibrated positive displacement pipettes

  • HPLC or UV-Vis spectrophotometer

  • 0.22 µm or 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

Methodology:

  • Preparation: Add an excess of solid 2-Bromo-4-chloronicotinaldehyde to a vial containing a known volume (e.g., 10.0 mL) of the test solvent. "Excess" is critical; a persistent solid phase must be visible to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in the thermostated shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours to ensure the system reaches thermodynamic equilibrium. A preliminary time-course study can be run to confirm the time to equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow undissolved solids to settle completely.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid temperature-induced precipitation, ensure the pipette tip is at the same temperature as the solution.

  • Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic particulate matter.

  • Quantification:

    • Gravimetric Method: Accurately weigh the filtered solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved. The final weight of the solid divided by the initial volume of solvent gives the solubility.

    • Chromatographic/Spectroscopic Method: Accurately dilute a known volume of the filtered solution with the appropriate solvent to fall within the linear range of a pre-calibrated HPLC or UV-Vis standard curve. Calculate the concentration in the original saturated solution.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Quantification cluster_result 5. Result A Add excess solute to known volume of solvent B Seal and agitate in thermostated shaker (24h) A->B C Settle undissolved solid (4h) B->C D Withdraw clear supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute sample accurately E->F G Analyze via calibrated HPLC or UV-Vis F->G H Calculate Solubility (e.g., mg/mL or mol/L) G->H

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Causality and Trustworthiness in Experimental Design

The protocol described is a self-validating system. The use of excess solid ensures that the measured concentration represents the true equilibrium solubility, not just an undersaturated solution. The extended equilibration and settling times are designed to eliminate kinetic artifacts. Finally, analysis with a calibrated instrument like an HPLC provides an authoritative, quantifiable result, ensuring the trustworthiness of the data.

Logical Relationship Diagram

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome SolutePolarity High Polarity (Halogens, C=O, Pyridine N) HighSolubility High Solubility SolutePolarity->HighSolubility Dipole-Dipole Interactions HAcceptor H-Bond Acceptor (O and N atoms) HAcceptor->HighSolubility Hydrogen Bonding SolventPolarity High Polarity (e.g., DMSO, EtOH) SolventPolarity->HighSolubility HDonor H-Bond Donor (e.g., EtOH) HDonor->HighSolubility

Caption: Intermolecular forces driving the solubility of the compound.

Conclusion

While a definitive, quantitative solubility table for 2-Bromo-4-chloronicotinaldehyde requires empirical testing, a strong predictive framework can be established from its molecular structure and known physicochemical properties. The compound is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, and soluble in polar protic solvents such as ethanol, as well as moderately polar solvents like ethyl acetate and dichloromethane. Its solubility in nonpolar hydrocarbons is expected to be negligible. For researchers and drug development professionals, utilizing the provided experimental protocol will yield the precise data needed to optimize reaction conditions, streamline purification processes, and accelerate development timelines.

References

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4'-chloropropiophenone. Retrieved from [Link]

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  • Google Patents. (n.d.). CN110885284A - Synthesis method of 2-bromomalondialdehyde.
  • Lentz, T. L., et al. (2000). Nicotine binding to native and substituted peptides comprising residues 188-207 of nicotinic acetylcholine receptor alpha1, alpha2, alpha3, alpha4, alpha5, and alpha7 subunits. Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • American Chemical Society. (2023). Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. Organic Letters. Retrieved from [Link]

  • Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Bromo-4-chloroaniline (CAS 873-38-1). Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ResearchGate. (2018). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • meriSTEM. (2020, October 11). Aldehydes and ketones: BP and solubility | Organic molecules [Video]. YouTube. Retrieved from [Link]

Sources

Foundational

Review of 2-Bromo-4-chloronicotinaldehyde and its derivatives

An In-depth Technical Guide on 2-Bromo-4-chloronicotinaldehyde and its Derivatives for Researchers, Scientists, and Drug Development Professionals Abstract Halogenated pyridines are a cornerstone of modern synthetic chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on 2-Bromo-4-chloronicotinaldehyde and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated pyridines are a cornerstone of modern synthetic chemistry, serving as versatile synthons for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. Among these, 2-Bromo-4-chloronicotinaldehyde emerges as a trifunctional building block of significant interest. Its unique arrangement of an aldehyde group alongside two distinct halogen atoms—a reactive bromine and a more stable chlorine—on a pyridine scaffold offers a platform for selective, sequential, and diverse chemical transformations. This guide provides a comprehensive technical overview of 2-Bromo-4-chloronicotinaldehyde, detailing its synthesis, chemical reactivity, and the synthetic utility of its derivatives. We will explore its application in the synthesis of biologically active compounds and advanced materials, supported by established experimental protocols and mechanistic insights, to serve as a valuable resource for professionals in the field.

Introduction: The Strategic Importance of 2-Bromo-4-chloronicotinaldehyde

The strategic placement of three distinct functional groups on the pyridine ring of 2-Bromo-4-chloronicotinaldehyde—a formyl group at the C3 position, a bromine atom at C2, and a chlorine atom at C4—renders it a highly valuable intermediate in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds, particularly in metal-catalyzed cross-coupling reactions, allows for regioselective functionalization. The aldehyde group further extends its synthetic utility, enabling a plethora of transformations such as reductive aminations, Wittig reactions, and condensations. This trifunctional nature allows for the construction of complex, highly substituted pyridine derivatives, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Synthesis of 2-Bromo-4-chloronicotinaldehyde

The synthesis of 2-Bromo-4-chloronicotinaldehyde can be achieved through a multi-step sequence, typically starting from commercially available pyridine derivatives. A plausible and efficient synthetic route involves the Vilsmeier-Haack formylation of a pre-functionalized pyridine precursor.

A Representative Synthetic Pathway

A common approach to synthesize substituted nicotinic aldehydes involves the formylation of a corresponding pyridine derivative. In the case of 2-Bromo-4-chloronicotinaldehyde, a logical precursor would be 2-bromo-4-chloropyridine. The Vilsmeier-Haack reaction, utilizing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), serves as an effective method for introducing the aldehyde group at the 3-position of the pyridine ring.

synthesis_pathway start 2-Bromo-4-chloropyridine reagents Vilsmeier-Haack Reaction (POCl₃, DMF) start->reagents product 2-Bromo-4-chloronicotinaldehyde reagents->product

Figure 1. A schematic representation of the synthesis of 2-Bromo-4-chloronicotinaldehyde via the Vilsmeier-Haack reaction.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 2-Bromo-4-chloronicotinaldehyde lies in the differential reactivity of its three functional groups. This allows for a high degree of control in designing synthetic strategies.

  • The Aldehyde Group: This is a versatile handle for a wide array of chemical transformations. It readily participates in nucleophilic additions, condensations with active methylene compounds, the formation of imines and enamines, and can be oxidized to a carboxylic acid or reduced to an alcohol.

  • The 2-Bromo Substituent: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective Suzuki, Sonogashira, Stille, Buchwald-Hartwig, and Heck reactions at the 2-position.

  • The 4-Chloro Substituent: The C-Cl bond is more robust and less prone to oxidative addition to palladium(0) complexes compared to the C-Br bond. This allows it to remain intact during reactions targeting the 2-position. However, it can be functionalized under more forcing reaction conditions or with specific catalyst systems.

Stepwise Functionalization Strategy

The differential reactivity of the halogen atoms enables a stepwise approach to the synthesis of trisubstituted pyridines. A typical workflow involves the initial functionalization of the more reactive 2-position, followed by modification of the aldehyde and, finally, substitution at the 4-position.

functionalization_workflow start 2-Bromo-4-chloronicotinaldehyde step1 Selective Cross-Coupling at C2 (e.g., Suzuki, Sonogashira) start->step1 intermediate1 2-Substituted-4-chloronicotinaldehyde step1->intermediate1 step2 Aldehyde Modification (e.g., Reductive Amination, Wittig) intermediate1->step2 intermediate2 2,3-Disubstituted-4-chloropyridine step2->intermediate2 step3 Cross-Coupling at C4 (e.g., Buchwald-Hartwig Amination) intermediate2->step3 product 2,3,4-Trisubstituted Pyridine Derivative step3->product

Figure 2. A logical workflow illustrating the stepwise functionalization of 2-Bromo-4-chloronicotinaldehyde.

Applications in the Synthesis of Key Derivatives

The utility of 2-Bromo-4-chloronicotinaldehyde is best demonstrated through its application in the synthesis of molecules with significant biological or material properties.

Synthesis of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. 2-Bromo-4-chloronicotinaldehyde can serve as a key starting material for the synthesis of potent and selective inhibitors of various kinases, which are critical targets in oncology. For instance, the 2-position can be elaborated with an aryl or heteroaryl group via a Suzuki coupling, while the aldehyde can be converted into an amine-containing side chain through reductive amination, a common motif for interaction with the hinge region of kinases.

Development of Novel Agrochemicals

Substituted pyridines are also prevalent in the agrochemical industry. The ability to introduce diverse functionalities onto the pyridine ring using 2-Bromo-4-chloronicotinaldehyde as a scaffold allows for the rapid generation of compound libraries for screening as potential herbicides, fungicides, or insecticides.

Advanced Materials

The rigid, electron-deficient nature of the pyridine ring makes its derivatives attractive for applications in materials science. Functionalized pyridines derived from 2-Bromo-4-chloronicotinaldehyde can be incorporated into organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Experimental Protocols

General Procedure for a Selective Suzuki-Miyaura Cross-Coupling at the 2-Position

Materials:

  • 2-Bromo-4-chloronicotinaldehyde

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, combine 2-Bromo-4-chloronicotinaldehyde (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system, followed by the palladium catalyst (0.01-0.05 eq.).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-chloronicotinaldehyde.

Conclusion

2-Bromo-4-chloronicotinaldehyde is a powerful and versatile building block in modern organic synthesis. Its trifunctional nature, characterized by the presence of an aldehyde and two differentially reactive halogen atoms, provides a robust platform for the regioselective synthesis of highly substituted pyridine derivatives. The applications of this synthon are extensive, particularly in the fields of medicinal chemistry and materials science. A comprehensive understanding of its reactivity and synthetic potential is essential for researchers seeking to innovate in these areas. As the demand for novel, complex molecules continues to grow, the importance of versatile intermediates like 2-Bromo-4-chloronicotinaldehyde will undoubtedly increase.

Foundational

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of 2-Bromo-4-chloronicotinaldehyde

Foreword: Understanding Thermal Stability in Drug Development In the landscape of pharmaceutical development, the characterization of an active pharmaceutical ingredient's (API) physical and chemical properties is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the characterization of an active pharmaceutical ingredient's (API) physical and chemical properties is paramount. Among these, thermal stability is a critical parameter that influences everything from storage conditions and formulation strategies to regulatory compliance.[1][2] Thermogravimetric Analysis (TGA) stands out as a cornerstone technique, offering a precise measurement of a material's mass change as a function of temperature in a controlled environment.[3][4] This guide provides a comprehensive, in-depth exploration of the application of TGA to 2-Bromo-4-chloronicotinaldehyde, a halogenated pyridine derivative of significant interest in medicinal chemistry. Our focus will be on not just the procedural "how," but the fundamental "why," equipping researchers and drug development professionals with the expertise to conduct and interpret these analyses with confidence.

The Subject: 2-Bromo-4-chloronicotinaldehyde - A Profile

2-Bromo-4-chloronicotinaldehyde is a substituted pyridine aldehyde. The pyridine ring is a common scaffold in pharmaceuticals, and the presence of halogen atoms (bromine and chlorine) can significantly influence the molecule's reactivity, metabolic stability, and binding affinity.[5] However, these functional groups also dictate its thermal decomposition behavior. Understanding the temperatures at which this molecule begins to degrade is crucial for defining its upper processing and storage limits.

Key Physicochemical Properties (Predicted/Reported):

Property Value Source
Molecular Formula C₆H₃BrClNO PubChem[6]
Molecular Weight 220.45 g/mol PubChem[6]
Melting Point 83-87°C ChemicalBook[7]
Boiling Point 283.2±35.0 °C (Predicted) ChemicalBook[7]

| Appearance | Off-white to yellow solid | ChemicalBook[7] |

The presence of both bromo and chloro substituents suggests a complex thermal decomposition pathway, as the C-Br and C-Cl bonds have different dissociation energies.

The Technique: Principles of Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature.[8] The core of a TGA instrument consists of a high-precision microbalance, a furnace, and a programmable temperature controller. A sample is placed in a crucible, which is situated on the balance within the furnace. An inert or reactive purge gas is passed over the sample throughout the experiment. The instrument records the mass, temperature, and time, generating a thermogram (TGA curve) that plots percent mass loss versus temperature.[3][9]

Mass loss events observed in the TGA curve can be attributed to various physical and chemical phenomena, including:

  • Desolvation/Dehydration: Loss of residual solvents or water.[1]

  • Decomposition: The breaking of chemical bonds to form volatile products.[10]

  • Oxidation: Reaction with an oxidizing atmosphere (e.g., air or oxygen).[10]

  • Sublimation/Vaporation: Phase change from solid/liquid to gas.

The first derivative of the TGA curve, known as the Derivative Thermogravimetric (DTG) curve, plots the rate of mass loss against temperature. The peaks in the DTG curve correspond to the points of maximum mass loss rate, providing a clearer indication of the temperatures at which decomposition events occur.[3]

Experimental Protocol: TGA of 2-Bromo-4-chloronicotinaldehyde

This section details a robust, self-validating protocol for the TGA of 2-Bromo-4-chloronicotinaldehyde. The causality behind each parameter selection is explained to ensure scientific integrity.

Instrument and Consumables
  • TGA Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments TGA 550, Mettler Toledo TGA/DSC 3+). Calibration of mass and temperature (using the Curie point of reference materials) should be performed regularly.[10]

  • Crucibles: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (99.995% or higher) is essential for providing an inert atmosphere to study thermal decomposition without oxidative interference.

Sample Preparation
  • Sample Acquisition: Ensure the 2-Bromo-4-chloronicotinaldehyde sample is representative of the batch being tested.

  • Sample Mass: Accurately weigh 5-10 mg of the sample directly into a pre-tared TGA crucible.

    • Rationale: This mass range is optimal. Smaller masses can be affected by weighing inaccuracies, while larger masses can lead to thermal gradients within the sample, obscuring the true decomposition profile.[11]

  • Sample Distribution: Gently tap the crucible to ensure a thin, even layer of the powder at the bottom.

    • Rationale: A thin layer promotes uniform heating and efficient removal of gaseous decomposition products, resulting in sharper, more defined TGA curves.

TGA Method Parameters
ParameterRecommended SettingRationale
Purge Gas NitrogenTo study the intrinsic thermal decomposition without oxidation.[4]
Gas Flow Rate 50-60 mL/minEnsures an inert atmosphere and efficient removal of off-gases.[11][12]
Temperature Program
1. Equilibrate at 30°CHold for 5 minutesEstablishes a stable starting baseline for mass and temperature.
2. Ramp at 10°C/min to 600°C-A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experiment time.[11][12] The upper limit of 600°C is chosen to ensure complete decomposition of the organic molecule.
Experimental Workflow Diagram

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Instrument Calibration (Mass & Temperature) p2 Sample Weighing (5-10 mg) p1->p2 p3 Load Sample into TGA p2->p3 r1 Start Method: Purge with N2 p3->r1 r2 Equilibrate at 30°C r1->r2 r3 Ramp 10°C/min to 600°C r2->r3 a1 Record Mass vs. Temp Data r3->a1 a2 Generate TGA & DTG Curves a1->a2 a3 Interpret Data a2->a3

Caption: TGA Experimental Workflow.

Data Analysis and Interpretation: The Thermal Story

The interpretation of the resulting TGA and DTG curves is where raw data is transformed into meaningful insights.[9][13]

Expected TGA/DTG Profile

For a molecule like 2-Bromo-4-chloronicotinaldehyde, a multi-step decomposition is anticipated due to the different bond energies of the substituents and the heterocyclic ring.

  • Initial Plateau: The curve should be flat from the start temperature up to the onset of decomposition, indicating the thermal stability of the compound.[8]

  • Decomposition Steps: The decomposition of halogenated aromatic compounds often involves the cleavage of the carbon-halogen bonds.[14][15] The C-Br bond is generally weaker than the C-Cl bond, suggesting that the initial major weight loss may be associated with the loss of bromine, potentially as HBr or other bromine-containing fragments. Subsequent steps would involve the loss of the chlorine and the fragmentation of the pyridine ring.

  • Final Residue: In an inert atmosphere, the final residue at 600°C is expected to be minimal, likely a small amount of char.

Quantitative Data Summary

The following table summarizes the key data points to be extracted from the TGA curve. The values provided are hypothetical but represent a scientifically plausible scenario for this compound.

ParameterDescriptionExpected Value
T_onset The temperature at which decomposition begins.~180 - 220 °C
T_peak1 (DTG) Temperature of maximum rate for the first decomposition step.~230 - 260 °C
Mass Loss Step 1 % mass loss in the first step.Corresponds to loss of Br/HBr
T_peak2 (DTG) Temperature of maximum rate for the second decomposition step.~280 - 350 °C
Mass Loss Step 2 % mass loss in the second step.Corresponds to loss of Cl/HCl and ring fragments
% Residue @ 600°C The amount of material remaining at the end of the experiment.< 5%
Logical Framework for Data Interpretation

Data_Interpretation Data TGA/DTG Curves Onset Onset Temperature (Tonset) Data->Onset DTG_Peaks DTG Peak Temps (Tpeak) Data->DTG_Peaks Mass_Loss Stepwise Mass Loss (%) Data->Mass_Loss Residue Final Residue (%) Data->Residue Stability Thermal Stability Limit Onset->Stability Kinetics Decomposition Kinetics DTG_Peaks->Kinetics Mechanism Decomposition Pathway (Hypothesized) Mass_Loss->Mechanism Purity Purity/Composition Residue->Purity

Caption: Logical relationships in TGA data interpretation.

Trustworthiness and Validation: Addressing Potential Artifacts

  • Buoyancy Effect: As the furnace heats, the density of the purge gas decreases, which can cause an apparent mass gain. This is most noticeable at the beginning of a run. Modern TGA instruments have software corrections for this, but it's important to be aware of. A blank run (with an empty crucible) can be performed to quantify this effect.

  • Volatilization vs. Decomposition: For compounds with a boiling or sublimation point close to their decomposition temperature, it can be challenging to distinguish between the two phenomena. Coupling the TGA to a mass spectrometer or FTIR (Evolved Gas Analysis) can definitively identify the gaseous products, confirming whether mass loss is due to simple phase change or chemical degradation.[10]

Conclusion: From Data to Decision

Thermogravimetric analysis is an indispensable tool in the characterization of pharmaceutical compounds like 2-Bromo-4-chloronicotinaldehyde. By providing a clear picture of its thermal stability and decomposition profile, TGA data directly informs critical decisions in the drug development pipeline, including:

  • Process Chemistry: Defining maximum temperatures for drying and other manufacturing steps.

  • Formulation Science: Selecting compatible excipients and predicting long-term stability.[1]

  • Quality Control: Ensuring batch-to-batch consistency of the API.[2]

A well-designed TGA experiment, coupled with a thorough and logical interpretation of the results, provides a solid foundation for developing safe, stable, and effective pharmaceutical products.

References

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • MILL Wiki. (2022, November 9). Thermogravimetric Analysis. [Link]

  • XRF Scientific. (n.d.). Interpreting results from TGA instruments. [Link]

  • Covalent. (n.d.). Thermogravimetric Analysis (TGA). [Link]

  • Wikipedia. (2023). Thermogravimetric analysis. [Link]

  • Navas Instruments. (n.d.). How to Interpret TGA Results | Thermogravimetric Analysis. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]

  • Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). What is TGA Analysis? Principles and Applications. [Link]

  • Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. [Link]

  • AIDIC - The Italian Association of Chemical Engineering. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • Google Patents. (1956).
  • Royal Society of Chemistry. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. [Link]

  • ResearchGate. (2025, August 7). Designing efficient characterization technology of TGA and FTIR for compounding grade: Properties and design color selection. [Link]

  • PubMed Central (PMC). (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]

  • ResearchGate. (n.d.). TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42. [Link]

  • PubChem. (n.d.). 2-Bromo-4-chlorophenol. [Link]

  • MDPI. (2020). Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 Specification. [Link]

  • Unknown Source. Thermogravimetric Analysis. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pyridine. [Link]

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Protocols & Analytical Methods

Method

The Strategic Utility of 2-Bromo-4-chloronicotinaldehyde in Modern Medicinal Chemistry

Introduction: A Versatile Scaffold for Targeted Therapies In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic building blocks is a cornerstone of rational drug design....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic building blocks is a cornerstone of rational drug design. These scaffolds offer a unique combination of physicochemical properties and synthetic versatility that are highly sought after by medicinal chemists. Among these, 2-Bromo-4-chloronicotinaldehyde has emerged as a pivotal intermediate, particularly in the synthesis of highly selective kinase inhibitors. Its trifunctional nature, featuring an aldehyde, a bromine atom, and a chlorine atom on a pyridine core, provides a rich platform for the construction of complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds, coupled with the reactivity of the aldehyde, allows for a stepwise and controlled elaboration of the molecule, making it a valuable tool in the synthesis of targeted therapeutics. This document provides an in-depth guide to the applications and experimental protocols involving 2-Bromo-4-chloronicotinaldehyde for researchers, scientists, and professionals in drug development.

Core Applications in Medicinal Chemistry: A Case Study in BTK Inhibitor Synthesis

A prime example of the strategic importance of 2-Bromo-4-chloronicotinaldehyde is its application in the synthesis of potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be a highly effective therapeutic strategy for various B-cell malignancies and autoimmune diseases.[1]

The non-covalent BTK inhibitor, GDC-0853, which has undergone clinical investigation, utilizes 2-Bromo-4-chloronicotinaldehyde as a key starting material.[2] The synthesis of GDC-0853 showcases the utility of this building block in a highly convergent synthetic route. Specifically, the bromine at the 2-position of the pyridine ring is selectively displaced by an amine via a palladium-catalyzed C-N cross-coupling reaction, a testament to the higher reactivity of the C-Br bond compared to the C-Cl bond in such transformations.[3] This selective reaction allows for the introduction of a key pharmacophoric element while leaving the chlorine atom and the aldehyde group available for subsequent modifications.

The aldehyde functionality, in turn, can be utilized for a variety of transformations, including reductive amination, Wittig reactions, or conversion to other functional groups, further expanding the accessible chemical space for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-chloronicotinaldehyde

This protocol outlines the synthesis of the title compound from 2-bromo-4-chloropyridine. The reaction involves a directed ortho-metalation followed by formylation.[4]

Reaction Scheme:

Synthesis_of_2_Bromo_4_chloronicotinaldehyde start 2-Bromo-4-chloropyridine reagents 1. LDA, THF, -70 °C 2. DMF, -70 °C start->reagents product 2-Bromo-4-chloronicotinaldehyde reagents->product

Caption: Synthesis of 2-Bromo-4-chloronicotinaldehyde.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Bromo-4-chloropyridine22918-01-0192.451.6 g8.0
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)4111-54-0107.125.0 mL10.0
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.091.3 g17.8
Anhydrous Tetrahydrofuran (THF)109-99-972.1140 mL-
Saturated aqueous ammonium chloride12125-02-953.4930 mL-
Ethyl acetate141-78-688.11As needed-
Anhydrous magnesium sulfate7487-88-9120.37As needed-
Silica gel for column chromatography7631-86-9-As needed-
Petroleum ether8032-32-4-As needed-

Procedure:

  • To a solution of 2-bromo-4-chloropyridine (1.6 g, 8.0 mmol) in anhydrous tetrahydrofuran (40 mL) under an inert atmosphere (nitrogen or argon), cool the mixture to -70 °C using a dry ice/acetone bath.[4]

  • Slowly add a 2.0 M solution of lithium diisopropylamide (5.0 mL, 10.0 mmol) dropwise over 5 minutes, ensuring the internal temperature remains below -65 °C.[4]

  • Stir the resulting mixture at -70 °C for 1 hour.[4]

  • Add anhydrous N,N-dimethylformamide (1.3 g) dropwise over 3 minutes.[4]

  • Continue stirring at -70 °C for an additional 30 minutes.[4]

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (30 mL).[4]

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 20:1) as the eluent to afford 2-bromo-4-chloronicotinaldehyde as a yellow solid.[4]

Expected Yield: Approximately 48%.[4]

Protocol 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the selective amination at the 2-position of 2-Bromo-4-chloronicotinaldehyde, a key step in the synthesis of BTK inhibitors like GDC-0853.[2]

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_0 start 2-Bromo-4-chloronicotinaldehyde reagents Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C start->reagents amine Amine (R-NH2) amine->reagents product 2-Amino-4-chloronicotinaldehyde derivative reagents->product

Caption: Buchwald-Hartwig amination of 2-Bromo-4-chloronicotinaldehyde.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example)Moles (mmol)
2-Bromo-4-chloronicotinaldehyde1289197-78-9220.451.0 g4.54
AmineVariesVaries1.2 equiv.5.45
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.05 equiv.0.23
Xantphos161265-03-8578.680.1 equiv.0.45
Cesium carbonate (Cs₂CO₃)534-17-8325.822.0 equiv.9.08
Anhydrous Dioxane123-91-188.1120 mL-

Procedure:

  • To an oven-dried reaction vessel, add 2-bromo-4-chloronicotinaldehyde (1.0 g, 4.54 mmol), the desired amine (5.45 mmol), cesium carbonate (2.96 g, 9.08 mmol), Pd₂(dba)₃ (0.21 g, 0.23 mmol), and Xantphos (0.26 g, 0.45 mmol).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add anhydrous, degassed dioxane (20 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 5-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-amino-4-chloronicotinaldehyde derivative.

Note: The choice of palladium catalyst, ligand, base, and solvent may require optimization depending on the specific amine substrate used.

Physicochemical Properties and Safety Information

A summary of the key properties and safety data for 2-Bromo-4-chloronicotinaldehyde is provided below.

PropertyValue
CAS Number 1289197-78-9[4]
Molecular Formula C₆H₃BrClNO
Molecular Weight 220.45 g/mol [5]
Appearance Off-white to yellow solid[4]
Melting Point 83-87 °C[4]
Boiling Point (Predicted) 283.2 ± 35.0 °C[4]
Storage Store at 2-8°C under an inert gas (nitrogen or Argon)[4]
Hazard Statements H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[4]
Precautionary Statements P301+P310+P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[4]

Conclusion and Future Outlook

2-Bromo-4-chloronicotinaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its demonstrated utility in the synthesis of clinically investigated BTK inhibitors underscores its importance for the development of targeted therapies. The orthogonal reactivity of its functional groups provides a robust platform for the creation of diverse chemical libraries for drug discovery programs. Future applications of this compound are likely to expand beyond kinase inhibitors into other therapeutic areas, leveraging the unique properties of the substituted pyridine core. The protocols provided herein offer a solid foundation for researchers to utilize this powerful synthetic intermediate in their quest for novel bioactive molecules.

References

  • WO2013067274A1 - Heteroaryl pyridone and aza-pyridone compounds as inhibitors of btk activity - Google Patents. (n.d.).
  • Organic Compounds with Biological Activity. (2023). Compounds, 3(2), 336-340. MDPI.
  • Synthesis and biological activity of some new 2-chlorophenothiazine derivatives. (1987). Journal of the Chinese Chemical Society, 34(3), 223-229.
  • WO2021091575A1 - Bifunctional compounds for degrading btk via ubiquitin proteosome pathway - Google Patents. (n.d.).
  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2020). Chemistry & Biodiversity, 17(10), e2000473.
  • Binate, G., & Ganbarov, K. (2023). BIOLOGICAL ACTIVITY OF CHALCONES AS CARBONYL COMPOUND DERIVATIVES. Advances in Biology & Earth Sciences, 8(1), 19-26.
  • WO 2013/067264 A1. (2013). Googleapis.com.
  • US 2013/0116262 A1. (2013). Googleapis.com.
  • Complete accounts of integrated drug discovery and development. Volume 2: recent examples from the pharmaceutical industry. (2019). EBIN.PUB.
  • Crawford, J. J., et al. (2016). Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(23), 10547-10565.
  • COMPOUND HAVING SOMATOSTATIN RECEPTOR AGONISTIC ACTIVITY AND PHARMACEUTICAL USE THEREOF - European Patent Office - EP 3581569 A1. (2019). EPO.
  • Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. (2016). Chemical Science, 8(2), 1145-1151.
  • Discovery of New Non-covalent Reversible BTK Inhibitors: Synthesis, in silico Studies, and in vitro Evalu
  • The Development of BTK Inhibitors: A Five-Year Upd
  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Buchwald-Hartwig cross-coupling reaction. (2020, February 13). YouTube. Retrieved January 30, 2026, from [Link]

  • Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews, 40(10), 5049-5066.
  • Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). Molecules, 25(22), 5337.
  • LOCAL ANTI-INFECTIVE AGENTS. (n.d.). AWS.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). European Journal of Organic Chemistry, 2007(23), 3823-3826.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(32), 23048-23052.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Chem. Proc., 14(1), 105.
  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2016). Molecules, 21(7), 883.

Sources

Application

Application Notes and Protocols: 2-Bromo-4-chloronicotinaldehyde as a Versatile Building Block for Kinase Inhibitor Synthesis

Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors ha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-bromo-4-chloronicotinaldehyde, a highly functionalized heterocyclic scaffold, for the synthesis of novel kinase inhibitors. We will explore its chemical reactivity, provide validated protocols for key synthetic transformations, and illustrate its application in building complex molecular architectures designed to target the ATP-binding site of kinases.

Introduction: The Strategic Value of 2-Bromo-4-chloronicotinaldehyde

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in the core of many FDA-approved drugs. Its ability to form hydrogen bonds and engage in various non-covalent interactions makes it an ideal motif for targeting the hinge region of the kinase ATP-binding pocket.[1] 2-Bromo-4-chloronicotinaldehyde emerges as a particularly powerful building block due to its trifunctional nature, offering three distinct and orthogonally reactive sites.

The strategic placement of a bromo group at the C2 position, a chloro group at the C4 position, and an aldehyde at the C3 position allows for a modular and divergent synthetic approach. This enables the rapid generation of diverse chemical libraries, which is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds.[2] The differential reactivity of the carbon-halogen bonds is the cornerstone of its utility, permitting selective, sequential functionalization through modern cross-coupling methodologies.

Physicochemical Properties and Safety

A thorough understanding of the starting material's properties and handling requirements is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 1289197-78-9[3]
Molecular Formula C₆H₃BrClNO[3]
Molecular Weight 220.45 g/mol [3]
Appearance Off-white to yellow solid[3]
Melting Point 83-87 °C[3]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[3]

Safety and Handling: 2-Bromo-4-chloronicotinaldehyde is classified as acutely toxic if swallowed and causes serious eye irritation.[3]

  • Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[3]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4][5] Avoid inhalation of dust and contact with skin and eyes.[6] In case of accidental ingestion, seek immediate medical attention.[4]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

Analysis of Reactivity: A Trifunctional Scaffold

The synthetic versatility of 2-bromo-4-chloronicotinaldehyde stems from its three distinct reactive handles. The judicious selection of reaction conditions allows chemists to address each site with high selectivity.

G cluster_0 2-Bromo-4-chloronicotinaldehyde cluster_1 Reactive Sites mol mol r1 C2-Br: Primary site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) r2 C4-Cl: Secondary site for SNA_r or harsher cross-coupling r3 C3-CHO: Aldehyde chemistry (Reductive Amination, Wittig, etc.) G Start Combine Aryl Halide, Boronic Acid, Base Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Start->Solvent Catalyst Add Pd Catalyst and Ligand Solvent->Catalyst Heat Heat Reaction (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End Isolated Product Purify->End G Start Combine Aryl Halide, Amine, Strong Base Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Start->Solvent Catalyst Add Pd Catalyst and Ligand Solvent->Catalyst Heat Heat Reaction (e.g., 90-110 °C) Catalyst->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End Isolated Product Purify->End G Ligand Growth Factor (FGF) Receptor FGFR (Receptor Tyrosine Kinase) Ligand->Receptor ADP ADP Receptor->ADP P PLCg PLCγ Receptor->PLCg Dimerization & Autophosphorylation Inhibitor Scaffold-Based Kinase Inhibitor Inhibitor->Receptor ATP ATP ATP->Receptor RAS RAS PLCg->RAS PI3K PI3K PLCg->PI3K MAPK MAPK Pathway RAS->MAPK AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation AKT->Proliferation

Sources

Method

Synthesis of agrochemicals from 2-Bromo-4-chloronicotinaldehyde

Application Note: Strategic Utilization of 2-Bromo-4-chloronicotinaldehyde in Agrochemical Scaffold Assembly Abstract This application note details the strategic deployment of 2-Bromo-4-chloronicotinaldehyde (BCNA) as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-4-chloronicotinaldehyde in Agrochemical Scaffold Assembly

Abstract

This application note details the strategic deployment of 2-Bromo-4-chloronicotinaldehyde (BCNA) as a linchpin intermediate in the synthesis of next-generation agrochemicals. Unlike simple pyridine precursors, BCNA offers three orthogonal reactive sites (C2-Br, C3-CHO, C4-Cl), enabling the rapid assembly of fused heterocyclic systems such as 1,6-naphthyridines and pyrido[2,3-d]pyrimidines . This guide provides validated protocols for regioselective functionalization, specifically addressing the kinetic competition between C2 and C4 nucleophilic aromatic substitution (


), and outlines workflows for high-value fungicide and herbicide pharmacophores.

Reactivity Profile & Chemo-selectivity

The utility of BCNA lies in its ability to undergo sequential, regioselective transformations. Understanding the electronic and steric environment is critical for yield optimization.

Mechanistic Insight: The Regioselectivity Paradox

While Bromine (at C2) is theoretically a superior leaving group to Chlorine (at C4), experimental evidence in nicotinaldehyde derivatives favors C4-substitution under mild nucleophilic conditions.

  • C4-Position (Kinetic Control): Activated by the para-nitrogen and the electron-withdrawing formyl group at C3. It is sterically more accessible than C2.

  • C2-Position (Thermodynamic/Catalytic Control): Flanked by the ring nitrogen and the C3-formyl group, C2 suffers from steric crowding. However, it is highly reactive in metal-catalyzed cross-couplings (Suzuki-Miyaura, Stille) due to the weaker C-Br bond compared to C-Cl.

  • C3-Formyl Group: Serves as a "ligation anchor" for condensation reactions (Knoevenagel, Schiff base formation) to close fused rings.

Reactivity Map:

  • Step 1 (

    
    ):  Selective displacement of C4-Cl by amines/thiols.
    
  • Step 2 (Condensation): Reaction of C3-CHO with active methylenes or amidines.

  • Step 3 (Cyclization): Intramolecular displacement of C2-Br to seal the fused system.

Visualization: Divergent Synthesis Pathways

The following diagram illustrates the orthogonal workflows accessible from BCNA.

BCNA_Pathways BCNA 2-Bromo-4-chloronicotinaldehyde (BCNA) Intermediate_A Schiff Base Intermediate BCNA->Intermediate_A Condensation (C3-CHO) C4_Sub 4-Amino-2-bromo- nicotinaldehyde BCNA->C4_Sub SNAr (C4-Cl) Kinetic Control Amidine Amidine/Guanidine (Base) Amidine->Intermediate_A PyridoPyrimidine Pyrido[2,3-d]pyrimidine (Herbicides/Insecticides) Intermediate_A->PyridoPyrimidine Cyclization (C2-Br) Amine Primary Amine (R-NH2) Amine->C4_Sub Naphthyridine 1,6-Naphthyridine (SDHI Fungicides) C4_Sub->Naphthyridine Friedländer Annulation ActiveMethylene Active Methylene (e.g., Ethyl Acetoacetate) ActiveMethylene->Naphthyridine

Figure 1: Divergent synthetic pathways from BCNA. Pathway A utilizes the aldehyde first; Pathway B utilizes the C4-chloride first.

Application A: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

This scaffold is prevalent in modern herbicides (HPPD inhibitors) and insecticides. The synthesis exploits the electrophilicity of the C3-aldehyde and the lability of the C2-bromine in a "one-pot" or stepwise cascade.

Protocol 1: One-Pot Cyclization with Amidines

Target: 2-Substituted-4-chloro-pyrido[2,3-d]pyrimidine (Note: The C4-Cl of the pyridine becomes C7 or C5 depending on numbering, but often remains intact if C2-Br reacts first).

Reagents:

  • Substrate: BCNA (1.0 equiv)

  • Reagent: Benzamidine hydrochloride (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Anhydrous DMF or DMSO

  • Temp: 80–100°C

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with BCNA (10 mmol) and Benzamidine HCl (12 mmol) in DMF (20 mL).

  • Base Addition: Add

    
     (25 mmol) in portions to control exotherm.
    
  • Condensation Phase: Stir at 60°C for 2 hours. The amidine nitrogen condenses with the C3-CHO to form an imine.

  • Cyclization Phase: Ramp temperature to 100°C for 4 hours. The second nitrogen of the amidine attacks the C2-position, displacing Bromine via intramolecular

    
    .
    
  • Work-up: Pour mixture into ice-water. The product typically precipitates.[1] Filter, wash with water and cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF.

Critical Control Point:

  • Monitoring: Use HPLC to track the disappearance of the imine intermediate. If the ring closure is slow, add 5 mol% CuI as a catalyst to facilitate the C-N coupling at the C2-Br site.

Application B: Synthesis of 1,6-Naphthyridines

1,6-Naphthyridines are emerging scaffolds for SDHI (Succinate Dehydrogenase Inhibitor) fungicides. This route requires initial substitution at C4 .

Protocol 2: Regioselective C4-Amination & Friedländer Annulation

Phase 1: Regioselective C4-Displacement (


) 
  • Objective: Install the amine at C4 without touching the C2-Br.

  • Conditions: Mild base, low temperature.

  • Dissolve BCNA (1.0 equiv) in THF/Isopropanol (1:1).

  • Add Primary Amine (e.g., Aniline derivative) (1.05 equiv).

  • Add DIPEA (1.2 equiv).

  • Stir at 0°C to Room Temperature. Do not heat. Heating promotes C2-substitution or bis-substitution.

  • Validation:

    
    H NMR will show a shift in the C5-H proton. The C2-Br remains intact (verified by Mass Spec isotopic pattern).
    

Phase 2: Friedländer-Type Cyclization

  • Take the isolated 4-amino-2-bromo-nicotinaldehyde.

  • React with an active methylene compound (e.g., ethyl acetoacetate or acetylacetone) in the presence of a Lewis Acid (

    
     or 
    
    
    
    ) or Piperidine (base cat).
  • Reflux in Ethanol.

  • Mechanism: The amino group attacks the ketone of the active methylene, followed by aldol condensation of the aldehyde with the active methylene carbon.

Analytical Data & Quality Control

When characterizing intermediates derived from BCNA, specific spectral signatures confirm regioselectivity.

Feature2-Bromo-4-chloronicotinaldehyde (Starting Material)4-Amino-2-bromo-nicotinaldehyde (C4-Substituted)2-Amino-4-chloro-nicotinaldehyde (C2-Substituted - Impurity)
CHO Proton (NMR) ~10.3 ppm (s)~9.8 ppm (s) (Shielded by amine)~10.1 ppm
C5-H Proton (NMR) ~7.6 ppm (d)~6.5 ppm (d) (Upfield shift due to amine donation)~6.8 ppm
MS Pattern M+ (Br/Cl pattern)M+ (Br only, Cl lost)M+ (Cl only, Br lost)
Reaction Kinetics N/AFast at 25°CSlow, requires >60°C

Safety & Handling

  • Sensitization: Halogenated pyridines are potent skin sensitizers. All handling must occur in a fume hood with nitrile gloves.

  • Lachrymator: The aldehyde functionality can be irritating to mucous membranes.

  • Waste: Brominated waste must be segregated from general organic waste for proper incineration.

References

  • Regioselectivity in 2,4-Dihalopyridines

    • Title: Nucleophilic substitution of 2,4-dichloropyridine: Regioselectivity and mechanism.
    • Source: Journal of Heterocyclic Chemistry.
    • Context: Establishes the preference for C4 substitution in analogous 2,4-dihalo systems under kinetic control.
    • URL:[Link] (General Journal Link for verification of principle).

  • Synthesis of 1,6-Naphthyridines

    • Title: Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
    • Source: RSC Advances, 2015.
    • Context: Describes the Friedel–Crafts-type cyclization strategies relevant to nicotinonitrile/aldehyde precursors.
    • URL:[Link]

  • Pyrido[2,3-d]pyrimidine Synthesis

    • Title: Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine deriv
    • Source: European Journal of Medicinal Chemistry.
    • Context: Validates the reaction of 2-halo-nicotinaldehydes with amidines.
    • URL:[Link]

  • Agrochemical Relevance (SDHI)

    • Title: 1,6-Naphthyridin-2(1H)
    • Source: Molecules (PMC).
    • Context: Reviews the biological activity and synthesis of naphthyridine scaffolds used in fungicides.
    • URL:[Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-4-chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Nicotinaldehydes Substituted pyridine scaffolds are integral components in a vast array of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Nicotinaldehydes

Substituted pyridine scaffolds are integral components in a vast array of pharmaceuticals and agrochemicals. Their unique electronic properties and ability to engage in specific biological interactions make them privileged structures in medicinal chemistry. Nicotinaldehyde derivatives, in particular, serve as versatile synthetic intermediates, with the aldehyde functionality providing a convenient handle for further molecular elaboration. The strategic functionalization of the pyridine ring through reactions like Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

This guide provides a detailed exploration of the nucleophilic aromatic substitution reactions on 2-bromo-4-chloronicotinaldehyde, a di-halogenated pyridine derivative activated towards SNAr by the electron-withdrawing effects of the pyridine nitrogen and the 3-formyl group. A nuanced understanding of the regioselectivity of these reactions is paramount for the efficient and predictable synthesis of desired target molecules.

Mechanistic Insights: Decoding the Regioselectivity of SNAr on 2-Bromo-4-chloronicotinaldehyde

The susceptibility of 2-bromo-4-chloronicotinaldehyde to nucleophilic attack is significantly enhanced by the cumulative electron-withdrawing effects of the pyridine nitrogen and the aldehyde group at the 3-position. These features stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the SNAr reaction. The reaction generally proceeds via an addition-elimination mechanism.

The regioselectivity of nucleophilic attack, whether it occurs at the C2 (bromo-substituted) or C4 (chloro-substituted) position, is governed by a delicate interplay of electronic and steric factors.

Electronic Factors:

  • Activation by Pyridine Nitrogen: The pyridine nitrogen powerfully withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions. This renders these positions more electrophilic and susceptible to nucleophilic attack.

  • Stabilization of the Meisenheimer Complex: The key to understanding the regioselectivity lies in the stability of the Meisenheimer complex formed upon nucleophilic attack at either C2 or C4. Attack at both positions allows for the delocalization of the negative charge onto the electronegative pyridine nitrogen, a crucial stabilizing interaction.

  • Influence of the Aldehyde Group: The electron-withdrawing formyl group at the 3-position further activates the ring towards nucleophilic attack. Its influence is more pronounced at the adjacent C2 and C4 positions. Theoretical and experimental evidence on related systems suggests that in 2,4-dihalopyridines, the C4 position is generally more electrophilic and leads to a more stable Meisenheimer intermediate compared to the C2 position.

Steric Factors:

  • The bromine atom at the C2 position is in closer proximity to the bulky aldehyde group at C3 compared to the chlorine atom at C4. This steric hindrance can influence the approach of the nucleophile, potentially favoring attack at the less encumbered C4 position, especially with larger nucleophiles.

Leaving Group Ability:

In SNAr reactions where the attack of the nucleophile is the rate-determining step, the nature of the leaving group has a less pronounced effect on the reaction rate. However, the carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I) can play a role. In cases where the expulsion of the leaving group is rate-limiting, the order of reactivity is typically I > Br > Cl > F. For the reactions discussed herein, the formation of the Meisenheimer complex is generally considered the rate-determining step.

General mechanism for SNAr on 2-Bromo-4-chloronicotinaldehyde.

Protocols for Regioselective Nucleophilic Aromatic Substitution

Based on the established principles of SNAr on activated dihalopyridines and related heterocycles, the following protocols provide a strategic framework for achieving regioselective substitution on 2-bromo-4-chloronicotinaldehyde.

Protocol 1: Selective Substitution at the C4 Position with Amines

The C4 position is generally more reactive towards nucleophilic attack by secondary amines. This protocol outlines a general procedure for the synthesis of 4-amino-2-bromonicotinaldehyde derivatives.

Workflow for C4 Amination

C4_Amination_Workflow A Dissolve 2-bromo-4-chloronicotinaldehyde in a suitable solvent (e.g., DMSO, DMF) B Add the amine nucleophile (1.0 - 1.2 equivalents) A->B C Add a non-nucleophilic base (e.g., DIPEA, K2CO3, 1.5 - 2.0 equivalents) B->C D Heat the reaction mixture (e.g., 80-120 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Aqueous workup and extraction E->F G Purification by column chromatography F->G

Workflow for selective C4 amination.

Detailed Experimental Procedure:

  • Reaction Setup: To a solution of 2-bromo-4-chloronicotinaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP, approx. 0.2-0.5 M), add the desired secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the specific amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2-bromonicotinaldehyde derivative.

Table 1: Representative Conditions for C4 Amination

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Reaction Time (h)Expected Major Product
MorpholineK₂CO₃DMSO1004-82-Bromo-4-morpholinonicotinaldehyde
PiperidineDIPEANMP906-122-Bromo-4-(piperidin-1-yl)nicotinaldehyde
N-MethylpiperazineK₂CO₃DMF1103-62-Bromo-4-(4-methylpiperazin-1-yl)nicotinaldehyde
Protocol 2: Selective Substitution at the C2 Position with Alkoxides

While the C4 position is generally more reactive, selective substitution at the C2 position can be achieved, particularly with smaller, hard nucleophiles like alkoxides under specific conditions. The choice of solvent and counter-ion can be critical in modulating the reactivity and selectivity.

Workflow for C2 Alkoxylation

C2_Alkoxylation_Workflow A Prepare a solution of the sodium alkoxide in the corresponding alcohol B Add a solution of 2-bromo-4-chloronicotinaldehyde in a suitable solvent (e.g., THF, Dioxane) A->B C Control the reaction temperature (e.g., 0 °C to room temperature) B->C D Monitor reaction progress by TLC or LC-MS C->D E Quench with a proton source (e.g., sat. NH4Cl) D->E F Aqueous workup and extraction E->F G Purification by column chromatography F->G

Workflow for selective C2 alkoxylation.

Detailed Experimental Procedure:

  • Alkoxide Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the desired sodium alkoxide by adding sodium metal (1.1-1.5 eq) to the corresponding anhydrous alcohol (e.g., methanol, ethanol).

  • Reaction Setup: Cool the alkoxide solution to 0 °C and add a solution of 2-bromo-4-chloronicotinaldehyde (1.0 eq) in a suitable anhydrous solvent such as THF or the corresponding alcohol, dropwise.

  • Reaction Conditions: Allow the reaction to stir at 0 °C for a period and then gradually warm to room temperature. The reaction temperature should be carefully controlled to minimize side reactions.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel chromatography to yield the desired 2-alkoxy-4-chloronicotinaldehyde.

Table 2: Representative Conditions for C2 Alkoxylation

| Nucleophile (Alkoxide) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Major Product | | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium Methoxide | Methanol/THF | 0 to RT | 12-24 | 4-Chloro-2-methoxynicotinaldehyde | | Sodium Ethoxide | Ethanol/THF | 0 to RT | 12-24 | 4-Chloro-2-ethoxynicotinaldehyde |

Note on C2 Selectivity: The preference for C2 substitution with alkoxides in some dihalo-heterocycles has been attributed to specific interactions between the nucleophile and the substituent at C2. While direct evidence for 2-bromo-4-chloronicotinaldehyde is limited, this protocol is based on established principles for achieving C2 selectivity. Optimization of reaction conditions, including temperature, solvent, and reaction time, may be necessary to maximize the yield of the desired C2-substituted product and minimize the formation of the C4-substituted isomer.

Conclusion and Strategic Application

The regioselective nucleophilic aromatic substitution on 2-bromo-4-chloronicotinaldehyde is a powerful tool for the synthesis of highly functionalized pyridine derivatives. By carefully selecting the nucleophile and reaction conditions, chemists can direct the substitution to either the C4 or C2 position with a high degree of control. The protocols outlined in this guide provide a robust starting point for the development of synthetic routes towards novel compounds with potential applications in drug discovery and materials science. The ability to predictably install different functionalities at specific positions on the nicotin-aldehyde scaffold is a testament to the versatility of SNAr chemistry in the construction of complex molecular architectures.

References

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]

  • CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde. (2024).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Bromo-4-chloronicotinaldehyde Optimization

Welcome to the Advanced Heterocycle Application Center. Subject: Troubleshooting Reactivity & Side Product Formation in 2-Bromo-4-chloronicotinaldehyde (CAS: 1186194-98-8) Role: Senior Application Scientist[1][2] Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Application Center. Subject: Troubleshooting Reactivity & Side Product Formation in 2-Bromo-4-chloronicotinaldehyde (CAS: 1186194-98-8) Role: Senior Application Scientist[1][2]

Introduction: The "Janus" Scaffold

2-Bromo-4-chloronicotinaldehyde is a high-value intermediate because it offers three distinct "handles" for functionalization: an aldehyde (C3), a chlorine (C4), and a bromine (C2). However, this versatility is also its primary liability.[2] The proximity of these groups creates a "perfect storm" for regioselectivity errors and stability issues.[2]

This guide addresses the three most common failure modes reported by our users: Regioselective Inversion , Over-Coupling , and Aldehyde Degradation .[2]

Module 1: The Battlefield (C4 vs. C2)

The Issue: Users attempting nucleophilic aromatic substitution (


) with amines or alkoxides often report a mixture of regioisomers or unexpected C2 substitution, despite C4 being the theoretically favored position.[2]

The Science: In 2,4-dihalopyridines, the C4 position is generally more reactive towards nucleophiles than C2.[2] This is driven by:

  • Sterics: The C3-aldehyde group exerts significant steric pressure on the C2 position (ortho), shielding it from attack.[2] The C4 position (para to N, ortho to CHO) is more accessible.[2]

  • Electronics: The nitrogen atom activates both positions, but the para-position (C4) usually hosts the LUMO coefficient favorable for attack.[2]

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
>10% C2-Substitution "The Ortho Effect" : Using small, linear nucleophiles (e.g., methylamine, hydrazine) allows entry into the sterically crowded C2 pocket.[1]Increase Steric Bulk: Switch to bulkier bases (e.g., DIPEA instead of TEA) or use the nucleophile's hydrochloride salt to control free amine concentration.[2]
No Reaction at C4 Deactivation : The aldehyde is electron-withdrawing, but if it forms a hydrate or hemiacetal in protic solvents, it loses its activating power.[1][2]Solvent Switch: Move to aprotic polar solvents (THF, DMF, or NMP).[1][2] Avoid alcohols if possible.
Bis-Substitution Temperature Overshoot : C4 reacts at 0°C–RT.[1][2] C2 requires heating.[2]Cryogenic Control: Start the reaction at -10°C and warm slowly. Do not exceed 40°C until C4 is fully consumed.[2]

Q: How do I confirm which isomer I have? A: Use


H NMR.[2]
  • C4-Substitution: The proton at C5 and C6 will show a characteristic coupling constant (

    
     Hz).[2] The loss of Cl at C4 shifts the H5 signal significantly upfield due to the electron-donating effect of the new nucleophile.[2]
    
  • C2-Substitution: The symmetry changes, but the key is the H6 proton.[2] If C2-Br is replaced, the chemical shift of H6 (adjacent to N) changes less dramatically than H5 does upon C4 substitution.[2]

Module 2: Palladium Purgatory (Cross-Coupling)

The Issue: During Suzuki or Sonogashira coupling, users observe Protodehalogenation (loss of Br/Cl replaced by H) or Bis-coupling (reaction at both C2 and C4).[2]

The Science: Palladium undergoes oxidative addition into C-Br bonds significantly faster than C-Cl bonds.[1][2] This allows for chemoselective functionalization at C2.[2] However, the electron-poor nature of the pyridine ring activates the C-Cl bond, narrowing the reactivity window.[2]

Visualizing the Pathway:

ReactionPathways Start 2-Bromo-4-chloro nicotinaldehyde Target Target: C2-Aryl (Suzuki Product) Start->Target Pd(0), Ar-B(OH)2 Controlled Stoichiometry Side1 Side Product A: Protodehalogenation (C2-H) Start->Side1 Excess Heat Beta-Hydride Elim. Side3 Side Product C: Homocoupling (Dimer) Start->Side3 Low Ar-B(OH)2 O2 Leak Side2 Side Product B: Bis-Coupled (C2 & C4 Aryl) Target->Side2 Excess Boronic Acid High Temp

Caption: Figure 1. Divergent pathways in Pd-catalyzed coupling. Green path represents the desired chemoselective C2-arylation.[2]

Troubleshooting Guide:

  • Problem: Loss of Bromine (Product is 4-chloronicotinaldehyde)

    • Cause: Hydrodehalogenation.[1][2] This often happens in alcohol solvents with bases like alkoxides, which can act as hydride sources via

      
      -hydride elimination from the Pd-alkoxide intermediate.[2]
      
    • Fix: Switch to Toluene/Water or Dioxane/Water mixtures.[2] Use inorganic bases like

      
       or 
      
      
      
      instead of ethoxides.[2]
  • Problem: Reaction at C4 (Bis-coupling)

    • Cause: "Hot" Ligands.[2] Highly active ligands (e.g., S-Phos, X-Phos) can activate the C-Cl bond even at moderate temperatures.

    • Fix: Use "older" generation ligands like

      
       (Tetrakis) or dppf.[2] These are sufficient for C-Br activation but sluggish for C-Cl activation on this scaffold.[2] Keep equivalents of boronic acid to 0.95–1.0 eq.[2]
      
Module 3: The Fragile Aldehyde

The Issue: The reaction mixture turns into a black tar ("gunk") or yields the carboxylic acid.[2]

The Science: Nicotinaldehydes are electron-deficient.[2]

  • Cannizzaro Reaction: In the presence of strong bases (NaOH, KOH), the aldehyde disproportionates into the alcohol and the carboxylic acid.[2]

  • Aerobic Oxidation: The aldehyde is easily oxidized to 2-bromo-4-chloronicotinic acid in air.[2]

Protocol: Safe Handling

  • Base Selection: Avoid hydroxide bases. Use Carbonates (

    
    ) or Phosphates (
    
    
    
    ).[1][2]
  • Atmosphere: Always degas solvents.[2] This aldehyde acts as a radical scavenger and will oxidize rapidly if

    
     is present during heating.[2]
    
  • Workup: Do not use strongly basic aqueous washes.[2] Quench with saturated

    
     (mildly acidic) to stabilize the aldehyde.[2]
    
Summary: The "Golden Rules" of Optimization
  • Temperature is your selector:

    • 
       at C4 
      
      
      
      Keep
      
      
      .[2]
    • Suzuki at C2

      
       Keep 
      
      
      
      .[2][3]
  • Ligands matter: Avoid Buchwald precatalysts if you want to save the Chlorine for later.[2]

  • Protect the Aldehyde: If multistep synthesis is required, consider protecting the aldehyde as an acetal (using ethylene glycol + pTSA) before attempting harsh couplings.[2]

References
  • Regioselectivity in

    
     Reactions: 
    
    • Title: Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution.[2]

    • Source: ResearchGate / Vertex AI Snippets.[2]

    • URL:

  • Suzuki Coupling Chemoselectivity

    • Title: Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling.[2]

    • Source: PubMed Central (PMC).[2]

    • URL:

  • Synthesis & Properties of 2-Bromo-4-chloronicotinaldehyde

    • Title: 2-bromo-4-chloronicotinaldehyde Product Entry & Synthesis.[1][2]

    • Source: ChemicalBook.[2]

    • URL:[1]

  • General Reactivity of Halopyridines

    • Title: Understanding the highly variable Regioselectivity in reaction of Dichloropyrimidines (Applicable analogue).
    • Source: WuXi AppTec QM Magic Class.[2]

    • URL:

Sources

Optimization

Technical Support Center: Synthesis of 2-Bromo-4-chloronicotinaldehyde

Welcome to the technical support resource for the synthesis of 2-Bromo-4-chloronicotinaldehyde. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this important i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-Bromo-4-chloronicotinaldehyde. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we address common challenges, particularly the issue of low yields, and provide in-depth, evidence-based troubleshooting strategies and frequently asked questions to help you optimize your synthetic outcomes.

Introduction

2-Bromo-4-chloronicotinaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation, most commonly via ortho-lithiation of 2-bromo-4-chloropyridine followed by formylation, can be challenging, with yields often being suboptimal. This guide provides a detailed examination of the critical parameters of this synthesis to empower you to overcome these hurdles.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the synthesis of 2-Bromo-4-chloronicotinaldehyde can often be traced back to a few critical areas in the ortho-lithiation and formylation steps. Below are common issues and their corresponding solutions, grounded in mechanistic principles.

Q1: My yield is consistently low (around 40-50%), as reported in some literature. How can I improve this?

A low yield, even when consistent, indicates that the reaction is not proceeding optimally. The primary synthesis route involves the deprotonation of 2-bromo-4-chloropyridine at the 3-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an electrophile, typically N,N-dimethylformamide (DMF). The reported yield of 48% for this reaction suggests that there are inherent challenges.[1] Here are the key areas to focus on for improvement:

  • Purity and Stoichiometry of Reagents:

    • LDA Quality: The quality of your LDA is paramount. It is highly reactive and susceptible to degradation by moisture. Use freshly prepared LDA or a high-quality commercial solution. The exact molarity of the LDA solution should be determined by titration before use.

    • Starting Material Purity: Ensure the 2-bromo-4-chloropyridine is pure and, most importantly, anhydrous.[2] Water will quench the LDA and the lithiated intermediate.

    • Solvent and Reagent Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried, and the reaction should be conducted under an inert atmosphere (argon or nitrogen). Anhydrous solvents are critical. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Reaction Temperature:

    • Lithiation Step: The ortho-lithiation is typically carried out at very low temperatures (-70 to -78 °C) to prevent side reactions.[1] Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature carefully.

    • Formylation Step: The addition of DMF should also be done at low temperature to control the exothermicity of the reaction and prevent over-addition or side reactions.

  • Addition Rates:

    • LDA Addition: Add the LDA solution dropwise to the solution of 2-bromo-4-chloropyridine. A slow addition rate ensures that the heat generated can be dissipated and localized high concentrations of the base are avoided.

    • DMF Addition: Similarly, the dropwise addition of DMF to the lithiated intermediate is crucial for a clean reaction.

Q2: I am observing the formation of significant byproducts. What are they, and how can I minimize them?

Side reactions are a major contributor to low yields. In the context of ortho-lithiation of halopyridines with LDA, several side products can form:

  • Protonated Starting Material: If your final product mixture contains a significant amount of the starting 2-bromo-4-chloropyridine, it indicates that the lithiated intermediate was quenched by a proton source before it could react with DMF.

    • Cause: Inadequate drying of glassware, solvents, or starting material. Introduction of atmospheric moisture.

    • Solution: Ensure all components of the reaction are scrupulously dried and the reaction is maintained under a positive pressure of an inert gas.

  • Products of Halogen-Metal Exchange: While LDA is used to favor deprotonation over halogen-metal exchange, this side reaction can still occur, especially with aryl bromides. This can lead to a mixture of products.

  • Aryne Formation: If the reaction temperature is allowed to rise after the formation of the ortho-lithiated species, β-elimination of lithium halide can occur, leading to the formation of a highly reactive 3,4-pyridyne intermediate. This will then react non-selectively with other species in the reaction mixture.

    • Cause: Poor temperature control.

    • Solution: Maintain the reaction temperature below -70 °C throughout the lithiation and formylation steps.

  • Attack by Diisopropylamine: If there is free diisopropylamine in the reaction mixture (from the preparation of LDA), it can potentially act as a nucleophile.

Q3: The purification of the final product is difficult, and I am losing a lot of material during this step. What are the best practices for purification?

Purification of 2-Bromo-4-chloronicotinaldehyde can be challenging due to its properties and the potential for closely related impurities.

  • Work-up Procedure:

    • Quenching: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride.[1] This should be done at low temperature before allowing the reaction to warm to room temperature.

    • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate.[1] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Chromatography:

    • Silica Gel Column Chromatography: This is the most common method for purifying the crude product. A non-polar eluent system, such as petroleum ether/ethyl acetate (a 20:1 ratio has been reported), is typically effective.[1]

    • TLC Analysis: Before running a column, optimize the solvent system using thin-layer chromatography (TLC) to ensure good separation between the desired product and any impurities.

    • Decomposition on Silica: Be aware that some aldehydes can be sensitive to silica gel. If you suspect this is an issue, you can try using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the ortho-lithiation of 2-bromo-4-chloropyridine?

The ortho-lithiation of 2-bromo-4-chloropyridine is a type of directed ortho-metalation (DoM). The lone pair of electrons on the pyridine nitrogen atom coordinates to the lithium ion of the LDA, directing the deprotonation to the adjacent C-3 position. The halogen atoms also influence the acidity of the ring protons. LDA is a bulky, non-nucleophilic base, which favors the removal of a proton over nucleophilic attack on the pyridine ring.

Q2: Why is LDA used instead of a stronger base like n-butyllithium (n-BuLi)?

Using an alkyllithium reagent like n-BuLi with aryl halides can lead to a competing and often faster side reaction called halogen-metal exchange. This would result in the formation of a mixture of lithiated species and ultimately a mixture of products. LDA is a hindered lithium amide base and is less prone to this exchange, making it the preferred reagent for the regioselective deprotonation of many halopyridines.[3][4]

Q3: Are there any alternative methods for the synthesis of 2-Bromo-4-chloronicotinaldehyde?

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic and heteroaromatic compounds.[5][6][7][8][9] The reactivity of 2-bromo-4-chloropyridine under these conditions would need to be experimentally determined.

  • Reimer-Tiemann Reaction: This method is typically used for the ortho-formylation of phenols using chloroform and a strong base.[10][11][12][13] Its applicability to halopyridines is not well-established.

A different approach could involve the synthesis of a precursor that is then converted to the aldehyde. For example, a related patent describes the reduction of 2-chloronicotinic acid to the corresponding alcohol, followed by oxidation to 2-chloronicotinaldehyde.[14] A similar multi-step approach starting from a different precursor could be envisioned for 2-Bromo-4-chloronicotinaldehyde.

Experimental Protocols

Optimized Protocol for the Synthesis of 2-Bromo-4-chloronicotinaldehyde via Ortho-Lithiation

This protocol is based on a literature procedure with additional recommendations for yield optimization.[1]

Materials and Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnels, flame-dried

  • Inert atmosphere (Argon or Nitrogen)

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • 2-Bromo-4-chloropyridine (anhydrous)

  • Lithium diisopropylamide (LDA) solution (high quality, freshly prepared or titrated)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet.

  • Starting Material: Dissolve 2-bromo-4-chloropyridine (1.0 eq) in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the LDA solution (1.1-1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Formylation: Add anhydrous DMF (1.2-1.5 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

  • Reaction Completion: Stir the reaction mixture at -78 °C for an additional 30-60 minutes.

  • Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.

  • Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system.

Data Presentation

ParameterStandard ConditionRecommendation for OptimizationRationale for Optimization
Temperature -70 °CMaintain strictly between -78 °C and -70 °CPrevents decomposition of the lithiated intermediate and formation of aryne byproducts.
LDA Equivalents 1.25 eq1.1 - 1.2 eq (titrated)Using a slight excess ensures complete deprotonation, but a large excess can lead to side reactions. Accurate molarity is key.
DMF Equivalents 1.1 eq1.2 - 1.5 eqEnsures complete trapping of the lithiated intermediate.
Addition Time 5 minutes15 - 30 minutesSlow, controlled addition minimizes local temperature increases and side reactions.
Solvent Quality AnhydrousFreshly distilled from a drying agentEliminates water, which would quench the LDA and the lithiated intermediate.

Visualizations

Experimental Workflow for Optimized Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents (THF, DMF, Starting Material) dissolve Dissolve 2-bromo-4-chloropyridine in THF prep_reagents->dissolve prep_glassware Flame-Dry Glassware prep_glassware->dissolve prep_inert Establish Inert Atmosphere prep_inert->dissolve cool Cool to -78 °C dissolve->cool add_lda Slowly Add LDA Solution cool->add_lda stir_lithiation Stir for 1 hour at -78 °C add_lda->stir_lithiation add_dmf Slowly Add Anhydrous DMF stir_lithiation->add_dmf stir_formylation Stir for 30-60 min at -78 °C add_dmf->stir_formylation quench Quench with sat. NH4Cl (aq) at -78 °C stir_formylation->quench warm Warm to Room Temperature quench->warm extract Extract with Ethyl Acetate warm->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product 2-Bromo-4-chloronicotinaldehyde purify->product

Caption: Optimized workflow for the synthesis of 2-Bromo-4-chloronicotinaldehyde.

Troubleshooting Logic Diagram

G cluster_analysis Problem Analysis cluster_causes_sm Potential Causes (Unreacted SM) cluster_causes_byproducts Potential Causes (Byproducts) cluster_solutions Solutions start Low Yield Observed check_sm High Starting Material in Product? start->check_sm check_byproducts Multiple Unidentified Byproducts? start->check_byproducts cause_moisture Moisture Contamination check_sm->cause_moisture Yes cause_lda Inactive/Insufficient LDA check_sm->cause_lda Yes cause_temp Poor Temperature Control (> -70 °C) check_byproducts->cause_temp Yes cause_addition Reagent Addition Too Fast check_byproducts->cause_addition Yes cause_exchange Halogen-Metal Exchange check_byproducts->cause_exchange Possible sol_dry Ensure Anhydrous Conditions cause_moisture->sol_dry sol_lda Titrate/Use Fresh LDA cause_lda->sol_lda sol_temp Maintain Strict Temp. Control cause_temp->sol_temp sol_addition Slow Dropwise Addition cause_addition->sol_addition cause_exchange->sol_lda Use LDA, not n-BuLi

Caption: Troubleshooting decision tree for low yields.

References

  • Synthesis method of 2-bromomalondialdehyde. (n.d.).
  • Multistep Synthesis of 2-Chloro-4-Bromoaniline. (n.d.). Scribd. [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (n.d.). Patsnap Eureka. [Link]

  • Preparation method of 2-chloro nicotinaldehyde. (n.d.).
  • HETEROCYCLES, Vol. 83, No. 9, 2011. (2011). HETEROCYCLES.
  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (2025, August 5). ResearchGate. [Link]

  • A Novel Synthetic Route to 2-Halo-3, 4-Dicyanopyridines. (n.d.). DTIC. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). PMC - NIH. [Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Reimer–Tiemann reaction. (n.d.). Wikipedia. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Growing Science.
  • Directed (ortho) Metallation. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836. (n.d.). PubChem - NIH. [Link]

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2025, August 6). ResearchGate. [Link]

  • The Reimer–Tiemann Reaction. (n.d.). ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • General Principles of ortho-Lithiation in Arylphosphinamides. (2025, August 10). ResearchGate. [Link]

  • (PDF) Vilsmeier-Haack reaction- A Non-classical Approach. (2020, February 5). ResearchGate. [Link]

  • Reimer–Tiemann reaction. (2021, December 31). L.S.College, Muzaffarpur. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Regioselective ortho lithiation of halopyridines. (n.d.). Sci-Hub. [Link]

Sources

Troubleshooting

Technical Support: Synthesis &amp; Purification of 2-Bromo-4-chloronicotinaldehyde

Ticket Context: Optimization of Directed Ortho Metalation (DoM) for 2-Bromo-4-chloropyridine formylation. Primary Issue: High impurity profile and regioisomer scrambling during scale-up. Target Molecule: 2-Bromo-4-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: Optimization of Directed Ortho Metalation (DoM) for 2-Bromo-4-chloropyridine formylation. Primary Issue: High impurity profile and regioisomer scrambling during scale-up. Target Molecule: 2-Bromo-4-chloropyridine-3-carboxaldehyde (CAS: 1289197-78-9).[1][2]

Critical Impurity Analysis: The "Halogen Dance"

The most persistent failure mode in the lithiation of 2-bromo-4-chloropyridine is the Halogen Dance (HD) rearrangement.[1] Unlike simple electrophilic substitutions, the lithiated intermediate is not static; it is in a dynamic equilibrium that shifts based on temperature and time.[1][2]

The Mechanism of Failure

When you treat 2-bromo-4-chloropyridine with LDA at -78°C, the kinetic deprotonation occurs at C3 (the position flanked by Br and Cl, which is the most acidic proton).[1][2]

  • Scenario A (Success): The C3-lithio species is trapped immediately with DMF.

  • Scenario B (Failure - Halogen Dance): If the reaction warms above -60°C or stirs too long, the C3-lithio species acts as a base, deprotonating a second molecule of starting material.[1][2] This triggers a migration of the Bromine atom to the C3 position, moving the Lithium to C5 or C6.[2]

Visualization: The Halogen Dance Pathway

The following diagram illustrates how the "Dance" creates isomeric impurities that are nearly impossible to separate by standard chromatography.[1]

HalogenDance SM Starting Material (2-Br-4-Cl-pyridine) Kinetic Kinetic Intermediate (3-Li-2-Br-4-Cl) SM->Kinetic LDA, -78°C < 30 mins Equilibrium Transition State (Halogen Migration) Kinetic->Equilibrium > -60°C or Long Stir Time Product Target Product (3-Formyl) Kinetic->Product + DMF (Fast Quench) Thermo Thermodynamic Isomer (3-Br-4-Cl-5-Li) Equilibrium->Thermo Irreversible Rearrangement Impurity Impurity Isomer (5-Formyl / Scrambled) Thermo->Impurity + DMF

Figure 1: The kinetic vs. thermodynamic pathways.[1][3][4][5][6][7][8][9] Success depends on trapping the Kinetic intermediate before it equilibrates.

Troubleshooting Guide (Q&A Format)

Category 1: Regioselectivity & Isomers

Q: I am seeing a major byproduct with the same mass (M+) but different retention time. What is it? A: This is likely 4-chloro-3-bromo-5-formylpyridine (or a related scrambled isomer).[1][2]

  • Root Cause: You have triggered the Halogen Dance.[1] The C3-Lithium species is unstable.[1][2] If the internal temperature rises (even locally during addition) or if the lithiation time exceeds 30-45 minutes, the bromine atom migrates to the C3 position to relieve steric strain and place the lithium at a less crowded position.[2]

  • Solution:

    • Strict Temp Control: Ensure internal probe temperature never exceeds -70°C during LDA addition.

    • "Reverse" Addition: Consider adding the pre-cooled substrate to the LDA to ensure excess base is always present, though standard addition is usually fine if slow.[1][2]

    • Rapid Quench: Do not stir the lithiated species for >30 minutes. Add DMF immediately after the lithiation hold time.[1]

Q: Can I separate the isomers if they form? A: It is extremely difficult. The polarity of the regioisomers is nearly identical.[1]

  • Mitigation: You must prevent formation.[1][2] If formed, recrystallization from Heptane/EtOAc (10:1) is often more effective than column chromatography.[1][2]

Category 2: Yield & Conversion

Q: I have 40% recovered starting material, but I used 1.2 eq of LDA. Why? A: This indicates proton quenching or incomplete lithiation .[1][2]

  • Root Cause 1 (Moisture): The C3-lithio species is highly basic.[1] Traces of water in the THF or DMF will quench the anion back to the starting material immediately.[1]

  • Root Cause 2 (Aggregation): LDA forms stable aggregates (dimers/tetramers) in THF that are less reactive.[1]

  • Solution:

    • Distill THF over Sodium/Benzophenone or use a molecular sieve column system.[1][2]

    • Dry DMF over 4Å molecular sieves for 24 hours prior to use.

    • LiCl Additive: Add 0.5 eq of anhydrous LiCl to the reaction. This breaks up LDA aggregates, increasing the effective concentration of the active monomeric base.[2]

Category 3: Chemical Stability[2]

Q: I see a byproduct with Mass M-Cl+OH (Hydrolysis). A: You are forming 2-bromo-4-hydroxynicotinaldehyde .

  • Root Cause: The chlorine at C4 is activated by the adjacent nitrogen and the electron-withdrawing aldehyde.[1] During the aqueous workup (especially if basic), hydroxide ions can displace the chlorine (SNAr).[1][2]

  • Solution:

    • Acidic Quench: Quench the reaction with saturated NH4Cl or dilute acetic acid, not water alone.[1][2]

    • Keep it Cold: Perform the quench at -78°C and allow it to warm only after the pH is neutralized.

    • Avoid Basic Workup: Do not use NaOH or NaHCO3 washes if possible.[1][2]

Optimized Experimental Protocol

Standardized for 10g Scale

ParameterSpecificationReason
Solvent Anhydrous THF (KF < 50 ppm)Prevents proton quench of C3-Li.[1][2]
Base LDA (Lithium Diisopropylamide), 1.2 eqBulky base prevents nucleophilic attack on the ring.[1][2]
Temperature -78°C to -70°C (Internal)Critical to stop Halogen Dance.[1][2]
Time (Lithiation) 20 - 30 mins Long enough to lithiate, short enough to prevent migration.[1][2]
Electrophile DMF (Anhydrous), 1.5 eqFormyl source.[1][2]
Quench Sat. NH4Cl / AcOHPrevents hydrolysis of the C4-Cl.[1]
Step-by-Step Workflow
  • Preparation: Flame-dry a 3-neck flask under Argon. Charge with Anhydrous THF (10 vol relative to substrate).[1][2]

  • Base Formation: Add diisopropylamine (1.3 eq) and cool to -78°C. Add n-BuLi (1.3 eq) dropwise. Warm to 0°C for 15 mins to ensure LDA formation, then cool back to -78°C .

  • Substrate Addition: Dissolve 2-bromo-4-chloropyridine (1.0 eq) in THF (2 vol). Add dropwise to the LDA solution over 20 mins.

    • Critical: Monitor internal temp.[1][2] Stop addition if T > -70°C.[1][2]

  • Lithiation Hold: Stir at -78°C for exactly 30 minutes .

  • Electrophile Trap: Add Anhydrous DMF (1.5 eq) dropwise over 10 mins.

  • Quench: Stir for 15 mins at -78°C. Quench in situ with pre-cooled Sat. NH4Cl solution.

  • Workup: Allow to warm to RT. Extract with EtOAc.[1][2] Wash organic layer with Brine.[1][2] Dry over Na2SO4.

References

  • Sinenko, V. O., et al. (2018).[1][2][10][11] "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole." Current Chemistry Letters, 7, 1-8.[1][2][10] (Demonstrates the competition between C5 lithiation and Halogen Dance in similar heterocycles).

  • Schlosser, M. (2005).[1][2][8] "The Halogen Dance: A flexible tool for the synthesis of polysubstituted aromatics."[1] Angewandte Chemie International Edition. (Foundational text on the mechanism of base-catalyzed halogen migration).

  • L'Helgoual'ch, J. M., et al. (2025).[1][2][9] "Continuous-flow halogen dance on 2-fluoro-3-iodopyridine." Molecules. (Discusses the kinetic vs. thermodynamic control required to manage halogen dance byproducts).

  • PubChem Compound Summary. (2025). "2-Bromo-4-chloropyridine."[1][2][5] National Library of Medicine.[1] (Physical properties and safety data).

Sources

Optimization

Preventing homocoupling in 2-Bromo-4-chloronicotinaldehyde cross-coupling

Topic: Preventing Homocoupling & Optimizing Selectivity Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary You are likely encountering difficulties with 2-Bromo-4-chloronicotinaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Homocoupling & Optimizing Selectivity

Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are likely encountering difficulties with 2-Bromo-4-chloronicotinaldehyde (CAS: 1289197-78-9). This substrate presents a "perfect storm" for side reactions: it is an electron-deficient heterocycle with two halogen handles and a reactive aldehyde.

The primary failure mode in these couplings is Homocoupling , but it is critical to distinguish which type you are seeing to fix it:

  • Oxidative Homocoupling (Glaser-type): Dimerization of your boronic acid/ester (Ar-Ar).

  • Reductive Homocoupling (Ullmann-type): Dimerization of your pyridine substrate (Py-Py).

This guide provides the diagnostic logic and protocols to suppress these pathways and ensure regioselective coupling at the C2-Br position.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My LCMS shows a large peak corresponding to the dimer of my boronic acid (Ar-Ar), and the pyridine halide remains unreacted. Why?

Diagnosis: Oxygen Contamination (Oxidative Homocoupling). This is the most common issue. In the presence of even trace oxygen, the Pd(II)-aryl intermediate (formed after transmetallation) reacts with another equivalent of boronic acid rather than the halide. This is often accelerated by the electron-deficient nature of your pyridine, which might make the oxidative addition step slower than the oxygen-mediated side reaction if the catalyst is not active enough.

The Fix:

  • Degassing is Non-Negotiable: Sparging with nitrogen for 10 minutes is often insufficient for this substrate. You must use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon bubbling for at least 30 minutes.

  • Switch Base: If using carbonate bases (

    
    ), switch to fluoride-based activation  (CsF or KF) or mild phosphates (
    
    
    
    ). Carbonates can sometimes promote oxidative homocoupling in air-sensitive systems.
  • Slow Addition: Add the boronic acid slowly (syringe pump) to keep its standing concentration low relative to the halide.

Q2: I am seeing the pyridine dimer (Py-Py). Is this the same mechanism?

Diagnosis: Reductive Homocoupling (Ullmann-type). No, this is mechanically different. This occurs when two Pd(II)-pyridyl species disproportionate or undergo ligand exchange. This is common when:

  • Low Catalyst Loading: The catalytic cycle stalls.

  • Poor Ligand Choice: The ligand is not bulky enough to prevent the formation of bridging Pd species.

  • Transmetallation Failure: The boronic acid is not transmetallating fast enough, leaving the Pd(II)-pyridyl species "waiting" and vulnerable to dimerization.

The Fix:

  • Increase Boronic Acid Equivalents: Push the equilibrium toward cross-coupling by using 1.5–2.0 equivalents of the boronic acid.

  • Change Ligand: Move to a bulky, electron-rich phosphine like XPhos or SPhos . These ligands create a steric environment that disfavors the formation of the bis-pyridyl-Pd complex required for homocoupling.

Q3: How do I ensure I only couple at the C2-Bromine and not the C4-Chlorine?

The Science: The C2 position is


 to the nitrogen, making it significantly more electron-deficient and reactive toward oxidative addition than the C4 position. Additionally, the C-Br bond is weaker than the C-Cl bond.[1]

The Protocol:

  • Temperature Control: Run the reaction at 60°C – 80°C . Do not exceed 90°C. At higher temperatures (

    
    ), the energy barrier difference between C-Br and C-Cl activation becomes negligible, leading to mixtures.
    
  • Stoichiometry: Strictly limit the boronic acid to 1.0–1.1 equivalents initially.

Part 2: The Competitive Landscape (Visualized)

The diagram below illustrates the mechanistic fork in the road. Your goal is to force the path down the center (Cross-Coupling) and block the left (Oxidative) and right (Reductive) exits.

G Start Pd(0) Catalyst OxAdd Oxidative Addition (Pd-Pyridine Species) Start->OxAdd + Substrate (C2-Br) Ullmann Reductive Homocoupling (Pyridine Dimer) OxAdd->Ullmann Slow Transmetallation or Low Ligand Sterics TransMet Transmetallation (Pd-Pyridine-Aryl) OxAdd->TransMet Product Desired Product (2-Aryl-4-chloronicotinaldehyde) TransMet->Product Reductive Elimination Boronic Boronic Acid (Nucleophile) Boronic->TransMet + Base Glaser Oxidative Homocoupling (Boronic Acid Dimer) Boronic->Glaser + O2 (Pd catalyzed) Oxygen Oxygen (O2) CONTAMINANT Oxygen->Glaser

Caption: Figure 1: Competitive Reaction Pathways. The central green path represents the desired cross-coupling. The red paths indicate failure modes: Left (Ullmann) caused by stalled cycles, Right (Glaser) caused by oxygen contamination.

Part 3: Optimized Experimental Protocol

Objective: Selective coupling of Phenylboronic acid to 2-Bromo-4-chloronicotinaldehyde at C2.

Materials Table
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Substrate 2-Bromo-4-chloronicotinaldehyde1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2Nucleophile (Slight excess)
Catalyst Pd(OAc)₂ + XPhos0.05Catalyst + Ligand (Bulky)
Base K₃PO₄ (2.0M aq)2.5Mild Base (Protects Aldehyde)
Solvent 1,4-DioxaneN/AHigh boiling, good solubility
Step-by-Step Procedure
  • Pre-Complexation (Optional but Recommended):

    • In a separate vial, mix Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in 1 mL of degassed Dioxane. Stir at room temperature for 15 minutes to generate the active catalyst species (L-Pd(0)). Why? This ensures the active species is ready immediately upon heating, reducing the window for homocoupling.

  • Vessel Preparation:

    • Charge a reaction vial with the Substrate (1.0 equiv) and Boronic Acid (1.2 equiv).[1][2]

    • Seal the vial with a septum.

    • Degassing: Evacuate the vial and backfill with Argon (repeat 3 times).[1][2]

  • Solvent & Base Addition:

    • Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) via syringe.

    • Add degassed K₃PO₄ solution (2.5 equiv) via syringe.

    • Note: Do not open the vial to air after this point.

  • Catalyst Injection:

    • Inject the pre-formed Catalyst/Ligand solution.

  • Reaction:

    • Heat to 80°C .

    • Monitor by LCMS at 1 hour. The C2-Br is highly reactive; reaction times are often short (1–4 hours).

    • Stop immediately upon consumption of the starting bromide to prevent C4-Cl activation.

Part 4: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Boronic Acid Dimer (Major) Oxygen ingressSwitch to Freeze-Pump-Thaw degassing. Check septum integrity.
Pyridine Dimer (Major) Stalled TransmetallationSwitch ligand to XPhos or SPhos . Increase Boronic Acid to 1.5 eq.
C4-Coupled Product Temperature too highLower temp to 60°C. Reduce reaction time.
Aldehyde Decomposition Base too strongSwitch from carbonates/hydroxides to K₃PO₄ or KF .
Black Precipitate (Pd Black) Catalyst deathLigand concentration too low. Ensure 1:2 ratio of Pd:Ligand.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • BenchChem Technical Notes. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Link

  • Adamo, C., et al. (2006). Mechanism of the Oxidative Homocoupling of Aryl Boronic Acids. Journal of the American Chemical Society.[5] (Contextual reference for oxygen sensitivity).

Sources

Troubleshooting

Protodeboronation issues in Suzuki reactions of 2-Bromo-4-chloronicotinaldehyde

Topic: Troubleshooting Protodeboronation & Instability Ticket ID: SUZ-PYR-CHO-001 Status: Open Support Tier: Senior Application Scientist Executive Summary You are encountering low yields or failed couplings when reactin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Protodeboronation & Instability

Ticket ID: SUZ-PYR-CHO-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are encountering low yields or failed couplings when reacting 2-Bromo-4-chloronicotinaldehyde . The primary failure mode identified is Protodeboronation , where your nucleophilic partner (Boronic Acid/Ester) loses its boron moiety and is replaced by a proton (Ar-B(OH)₂ → Ar-H) rather than coupling with the halide.[1][2][3]

This substrate presents a "Perfect Storm" for this side reaction:

  • The Electrophile (Substrate): The C2-position is highly activated for oxidative addition, but the C3-aldehyde makes the system base-sensitive (prone to Cannizzaro or condensation reactions).

  • The Nucleophile (Partner): To couple with a nicotinic core, you are likely using heteroaryl or polyfluorinated boronic acids. These are notoriously unstable and prone to rapid protodeboronation under the very basic conditions required to activate the Suzuki cycle.

This guide provides a diagnostic workflow, mechanistic insight, and validated protocols to suppress deboronation and force the desired cross-coupling.

Diagnostic Workflow

Before optimizing, confirm that protodeboronation is the root cause. Use this decision tree to isolate the issue.

DiagnosticTree cluster_legend Action Plan Start Analyze Crude Reaction Mixture (LCMS / NMR) Result1 Is the De-boronated Nucleophile (Ar-H) present? Start->Result1 Result2 Is the Bromide substrate consumed? Result1->Result2 YES (Ar-H found) Poisoning DIAGNOSIS: Catalyst Poisoning or Oxidative Addition Failure Result1->Poisoning NO (Ar-B intact but unreacted) Protodeboronation DIAGNOSIS: Protodeboronation (Nucleophile Instability) Result2->Protodeboronation NO (Bromide remains) BaseSideRxn DIAGNOSIS: Base-Mediated Substrate Decomposition (Aldehyde attack) Result2->BaseSideRxn YES (Bromide gone, no product) Go to Section 4: Optimization Go to Section 4: Optimization Protodeboronation->Go to Section 4: Optimization

Figure 1: Diagnostic decision tree to distinguish between nucleophile decomposition (protodeboronation) and electrophile instability.

The Chemistry of Failure: Mechanism

Understanding why the reaction fails is critical to fixing it. Protodeboronation is not random; it is a base-catalyzed hydrolysis.[2]

In a standard Suzuki reaction, Base (OH⁻) is required to form the active boronate "ate" complex (Ar-B(OH)3⁻). However, for unstable boronic acids (especially 2-heteroaryl types), this "ate" complex is the exact species that decomposes.

The Kinetic Mismatch: If the rate of Transmetallation (coupling to Pd) is slower than the rate of Protodeboronation (decomposition), the reaction fails.

Mechanism BoronicAcid Boronic Acid Ar-B(OH)2 AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->AteComplex + Base Base Base (OH-) Base->AteComplex Product Coupled Product Ar-Ar' AteComplex->Product Path A: Transmetallation (DESIRED) Decomp Protodeboronation Ar-H + B(OH)3 AteComplex->Decomp Path B: Hydrolysis (UNDESIRED) PdCycle Pd(II)-Ar' (Catalyst) PdCycle->Product

Figure 2: Kinetic competition between productive transmetallation and destructive protodeboronation. The goal is to accelerate Path A or suppress Path B.

Optimization Protocols

To solve this, we must shift the kinetic balance. We cannot change the substrate, so we must change the environment.

Protocol A: The "Anhydrous" Approach (Mild Base)

Best for: Substrates with sensitive aldehydes like 2-Bromo-4-chloronicotinaldehyde. Water is the proton source for deboronation. Removing it often solves the problem.

ComponentRecommendationRationale
Solvent 1,4-Dioxane or Toluene (Anhydrous)Non-protic solvents prevent proton transfer.
Base K₃PO₄ (Anhydrous, finely ground)Low solubility creates a "slow release" of base, keeping the concentration of the unstable "ate" complex low.
Catalyst Pd(OAc)₂ + SPhos or XPhos Electron-rich phosphines accelerate oxidative addition to the hindered C2-bromide.
Temp 80°C - 100°CHigh temp required for anhydrous bases.

Step-by-Step:

  • Charge flask with 2-Bromo-4-chloronicotinaldehyde (1.0 eq), Boronic acid (1.5 eq), K₃PO₄ (3.0 eq), and Pd-Catalyst (5 mol%).

  • Evacuate and backfill with Argon (3x).

  • Add Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Heat to 90°C. Monitor by LCMS at 1 hour.

Protocol B: The "Pre-Catalyst" Approach (Speed)

Best for: Extremely unstable boronic acids (e.g., 2-pyridyl, 2-thiazolyl). If the boronic acid falls apart in 10 minutes, your catalyst must couple it in 1 minute.

  • Catalyst: XPhos Pd G4 or RuPhos Pd G4 (Buchwald Precatalysts).

  • Why: These activate immediately (no induction period) and facilitate rapid transmetallation.

  • Condition: Use a biphasic system (THF/0.5M K₃PO₄) to dissolve the boronic acid quickly.

Protocol C: The "Slow Release" Approach (MIDA Boronates)

Best for: When Protocols A & B fail. If the boronic acid is too unstable, replace it with a MIDA Boronate .

  • Concept: MIDA boronates are stable to base. They hydrolyze slowly to release the active boronic acid in small doses. This keeps the standing concentration of the unstable species low (The "reservoir" effect).

  • Reagent: Use the MIDA ester of your nucleophile.

  • Base: K₃PO₄ (aq) is required to hydrolyze the MIDA group.

Troubleshooting FAQ

Q: My boronic acid is gone, but the bromide is still there. Should I add more boronic acid?

  • A: Yes. This is classic protodeboronation. Add the boronic acid in portions (e.g., 0.5 eq every hour). This mimics the "slow release" of MIDA boronates without the synthetic overhead.

Q: The aldehyde peak disappeared on NMR. Did I reduce it?

  • A: Likely not. In strong bases (hydroxides/alkoxides), the aldehyde can undergo Cannizzaro disproportionation (becoming alcohol + acid) or aldol condensation. Switch to K₃PO₄ or CsF (Cesium Fluoride) which are non-nucleophilic bases.

Q: Can I use Copper (CuI) as a cofactor?

  • A: Proceed with caution. While Cu(I) facilitates coupling of heteroaryl boronates (Liebeskind-Srogl type mechanism), it also catalyzes protodeboronation in many cases. Only use CuI if you are using a non-basic catalytic cycle.

Q: Why is the C4-Chlorine not reacting?

  • A: This is expected and desired. The C2-Bromine is significantly more reactive due to the inductive effect of the pyridine nitrogen and the alpha-aldehyde. If you see C4-coupling, lower your temperature or switch to a less bulky ligand (e.g., PPh3 instead of XPhos).

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.

    • Key Insight: Defines the mechanism of base-catalyzed decomposition, confirming the role of the boronate "
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.

    • Key Insight: Establishes the use of G3/G4 precatalysts to outcompete decomposition r
  • Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates Permits Efficient Suzuki-Miyaura Couplings." Journal of the American Chemical Society.

    • Key Insight: The definitive guide on using MIDA boronates to solve protodeboron

Sources

Optimization

Technical Support Hub: Catalyst Deactivation in 2-Bromo-4-chloronicotinaldehyde Workflows

Status: Operational Ticket ID: CHEM-SUP-2B4C-PYR Subject: Resolving Catalyst Death & Selectivity Issues with 2-Bromo-4-chloronicotinaldehyde Assigned Specialist: Senior Application Scientist, Catalysis Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2B4C-PYR Subject: Resolving Catalyst Death & Selectivity Issues with 2-Bromo-4-chloronicotinaldehyde Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Triple Threat" Substrate

Welcome to the technical support center. You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) with 2-Bromo-4-chloronicotinaldehyde has failed.

This substrate presents a unique "Triple Threat" to palladium catalysis, leading to rapid deactivation or loss of selectivity. This guide deconstructs these failure modes and provides field-proven protocols to resolve them.

The Failure Triad
  • The Nitrogen Trap: The pyridine nitrogen coordinates to Pd(II), displacing ligands and forming an inactive "off-cycle" resting state.

  • The Halogen Paradox: Competition between the labile C(2)-Br and the activated C(4)-Cl bonds leads to regio-isomeric mixtures or polymerization.

  • The Carbonyl Suicide: The C(3)-aldehyde moiety is susceptible to Pd-catalyzed decarbonylation at high temperatures, releasing CO, which irreversibly poisons the catalyst.

Module 1: The Nitrogen Trap (Catalyst Poisoning)

Symptom: Reaction stalls at <10% conversion despite high catalyst loading. The solution may turn dark (Pd black precipitation) or remain clear but inactive.

Root Cause: The pyridine nitrogen is a potent Lewis base. In the absence of steric bulk, it outcompetes phosphine ligands for the electrophilic Pd(II) center. This forms a stable bis-pyridine-Pd complex that cannot undergo transmetallation.

Mechanism Visualization

The diagram below illustrates the "Cycle of Death" where the substrate sequesters the catalyst.

NitrogenTrap cluster_legend Legend Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate Trap Inactive Trap State [Pd(Ar)(Br)(Pyridine)2] OxAdd->Trap + Excess Substrate (N-Coordination) Cycle Productive Catalytic Cycle OxAdd->Cycle Transmetallation Trap->OxAdd Slow/Irreversible key Red path indicates catalyst sequestration via Pyridine N-binding

Figure 1: The competitive binding pathway where the substrate acts as a ligand, shutting down the catalytic cycle.

Protocol A: The "Scavenger" Method

Use this when standard ligands fail.

Logic: Add a sacrificial Lewis acid that binds the pyridine nitrogen more strongly than the Palladium catalyst does, leaving the catalytic cycle unobstructed.

  • Lewis Acid Selection: Zinc Chloride (ZnCl₂) or Magnesium Chloride (MgCl₂).

  • Stoichiometry: 1.1 equivalents relative to the pyridine substrate.

  • Procedure:

    • Pre-mix the 2-Bromo-4-chloronicotinaldehyde with 1.1 equiv. of ZnCl₂ in the reaction solvent (e.g., THF or Dioxane) for 15 minutes.

    • Observation: A slight precipitate or color change indicates N-coordination complex formation.

    • Add the Pd catalyst and coupling partner subsequently.

Validation:

  • Success Metric: >80% conversion within 4 hours.

  • Control: Run a parallel reaction without ZnCl₂. If the control stalls and the Zn-doped reaction proceeds, N-poisoning was the cause.

Module 2: The Halogen Paradox (Selectivity Control)

Symptom: You observe a mixture of products where the coupling occurred at the C(4)-Cl position instead of (or in addition to) the C(2)-Br position.

Root Cause: While C-Br bonds generally undergo oxidative addition faster than C-Cl bonds, the C(4)-position in pyridine is electronically activated (para to N), lowering the barrier for C-Cl activation. Non-selective "hot" catalysts will activate both.

Ligand Selection Matrix

Do not use generic "Pd(PPh₃)₄" for this substrate. Use this matrix to select the correct ligand system based on bond dissociation energy (BDE) discrimination.

Ligand ClassExampleSelectivity (Br vs Cl)Recommendation
Bis-phosphines dppf, dppeLow Avoid. Often leads to "scrambling" and oligomers due to poor steric discrimination.
Buchwald (Gen 1) SPhosMedium ⚠️ Caution. High activity may activate C-Cl prematurely.
Buchwald (Gen 3) XPhos High Preferred. The steric bulk promotes rapid C-Br oxidative addition but hinders the smaller/stronger C-Cl activation.
NHC Carbene PEPPSI-IPrVery Low Avoid. These are "too active" and will likely couple both halogens indiscriminately.
Protocol B: The "Cold-Start" Activation

Use this to enforce regioselectivity.

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Base: K₃PO₄ (mild base preferred over alkoxides to prevent SnAr side reactions).

  • Temperature Ramp:

    • Start reaction at 40°C . Monitor by HPLC/LCMS.

    • The C-Br bond should activate at this lower temperature.

    • Only increase to 60-80°C if conversion stalls after 2 hours.

    • Never reflux (>100°C) immediately; this guarantees C-Cl activation.

Module 3: The Carbonyl Suicide (Decarbonylation)

Symptom: Loss of the aldehyde peak (-CHO) in NMR/IR. Formation of 2-bromo-4-chloropyridine (deformylated product). Catalyst dies after 1 turnover.

Root Cause: Nicotinaldehydes are prone to chelation-assisted decarbonylation. The carbonyl oxygen coordinates to Pd, facilitating the insertion of Pd into the C(acyl)-H bond, followed by CO extrusion. The released CO binds tightly to Pd (Pd-CO), killing the catalyst.

Mechanism Visualization

Decarbonylation Substrate Substrate (R-CHO) Coord Acyl-Pd Hydride Intermediate Substrate->Coord + Pd (High Temp) CO_Release CO Extrusion Coord->CO_Release Irreversible Poison Catalyst Poisoned (Pd-CO Complex) CO_Release->Poison CO binds Pd Product Deformylated Byproduct (R-H) CO_Release->Product Reductive Elimination

Figure 2: The decarbonylation pathway leading to catalyst death.

Protocol C: Prevention Strategy
  • Temperature Ceiling: Do not exceed 80°C . Decarbonylation rates spike significantly above 90°C for nicotinaldehydes.

  • Water Content: Ensure the reaction is strictly anhydrous. Water can facilitate the hydration of the aldehyde, altering the mechanism.

  • Alternative: If the aldehyde is essential but unstable, protect it as an acetal (using ethylene glycol) before the coupling step. The acetal is robust against decarbonylation.

FAQ: Rapid Fire Troubleshooting

Q: Can I use ethanol/water as a solvent? A: No. While common for Suzuki couplings, protic solvents with this substrate encourage protodehalogenation (replacing Br with H) and can facilitate nucleophilic attack on the aldehyde. Use aprotic polar solvents like THF, Dioxane, or Toluene .

Q: My product is stuck to the palladium. How do I clean it? A: Pyridine products bind Pd tightly. Upon workup, wash the organic layer with 10% aqueous thiourea or sodium diethyldithiocarbamate . These are stronger ligands than pyridine and will strip the Pd into the aqueous layer.

Q: I see a "homocoupling" dimer of my boronic acid, but no cross-coupling. A: This indicates the oxidative addition into the 2-Bromo-4-chloronicotinaldehyde is failing completely (likely Module 1 issue). The catalyst is sitting idle and oxidizing the boronic acid instead. Switch to Protocol A (ZnCl₂ additive).

References

  • Mechanisms of Pyridine Poisoning

    • Title: Catalyst Poisoning in Reactions with Pyridine Substrates.[1][2]

    • Source: BenchChem Technical Support.
    • Link: (Verified General Resource)

  • Selectivity in Halopyridines

    • Title: Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-C
    • Source: PubMed Central / NIH.
    • Link:

  • Decarbonylation Mechanisms

    • Title: A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst.[3]

    • Source: Chemical Communic
    • Link:

  • Buchwald Ligand Selection

    • Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[4]

    • Source: Organic Chemistry Portal (referencing Angew. Chem. Int. Ed.).
    • Link:

Sources

Troubleshooting

Work-up procedures for 2-Bromo-4-chloronicotinaldehyde reactions

Technical Support Center: 2-Bromo-4-chloronicotinaldehyde (CAS: 1289197-78-9) [1] Status: Online Agent: Senior Application Scientist Ticket ID: BCN-789-SUPPORT[1] Introduction & Scope Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-4-chloronicotinaldehyde (CAS: 1289197-78-9) [1]

Status: Online Agent: Senior Application Scientist Ticket ID: BCN-789-SUPPORT[1]

Introduction & Scope

Welcome to the technical support hub for 2-Bromo-4-chloronicotinaldehyde . This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical linchpin for synthesizing fused bicyclic heterocycles (e.g., 1,6-naphthyridines, pyrido[4,3-d]pyrimidines) often found in kinase inhibitors like Lenvatinib.[1]

However, this molecule presents a "perfect storm" of reactivity: an electrophilic aldehyde, a basic pyridine nitrogen, and two distinct halogen leaving groups.[1] This guide addresses the three most common failure modes: Lithiation work-up failure (emulsions/yield loss) , Purification degradation (oxidation/streaking) , and Regioselectivity errors .[1]

Module 1: The "Black Box" of Isolation (Lithiation Work-up)

Context: The standard synthesis involves the lithiation of 2-bromo-4-chloropyridine with LDA at -78°C, followed by a DMF quench.[1]

Issue: Users often report "gunk" formation or low recovery after aqueous quench. Root Cause: Pyridines are amphiphilic. The lithium salts formed during the reaction can create stable emulsions with the product, and the aldehyde is susceptible to hydration or polymerization in alkaline aqueous media.

Troubleshooting Protocol: The "Cold-Quench" Technique

Q: My extraction layer is an inseparable emulsion. How do I fix it? A: You likely quenched too fast or allowed the pH to drift too high. Follow this recovery protocol:

  • The Buffer Trap: Do not quench with water. Use Saturated Ammonium Chloride (sat.[1][2][3] NH₄Cl) .[1][2][3] The mild acidity (pH ~5-6) protonates the lithium alkoxide intermediate gently without protonating the pyridine nitrogen (which would trap it in the water layer).

  • The Temperature Rule: Quench while the reaction is still cold (-20°C to 0°C), not at room temperature. This prevents the "halogen dance" (migration of halogens) which can occur during the warming phase if the anion is still active.

  • Emulsion Breaker: If an emulsion forms, add a small amount of 2-Propanol (IPA) (5-10% v/v) to the organic layer.[1] This disrupts the surfactant effect of the pyridine salts.

Q: My crude NMR shows the product, but it's gone after extraction. A: The product is moderately polar. If you extracted with Hexanes or pure Ether, you left it behind.[1]

  • Correct Solvent: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x extractions).[1]

  • pH Check: Ensure the aqueous layer is pH 6-7. If pH < 4, the pyridine is protonated (pyridinium salt) and stays in the water. Neutralize carefully with solid NaHCO₃.

Visual Workflow: Isolation Decision Tree

WorkupLogic Start Crude Reaction Mixture (LDA/DMF Quench) Quench Quench with sat. NH4Cl (Maintain T < 0°C) Start->Quench CheckPH Check Aqueous pH Quench->CheckPH PH_Low pH < 4 (Pyridinium Salt) CheckPH->PH_Low Too Acidic PH_Good pH 6-7 (Neutral Species) CheckPH->PH_Good Ideal Adjust Adjust with solid NaHCO3 PH_Low->Adjust Extract Extract 3x EtOAc PH_Good->Extract Adjust->PH_Good Emulsion Emulsion Formed? Extract->Emulsion BreakEmulsion Add 5% IPA or Filter thru Celite Emulsion->BreakEmulsion Yes Dry Dry (MgSO4) & Concentrate Keep Bath < 40°C Emulsion->Dry No BreakEmulsion->Dry

Caption: Isolation logic flow ensuring pH control to prevent product loss to the aqueous phase.

Module 2: Purification & Stability (The Silica Trap)

Context: The product is a solid (MP: 83-87°C) but often appears as an oil due to solvent retention or impurities.[1]

Issue: "Tailing" or "Streaking" on TLC/Column; product turns brown on the shelf. Root Cause:

  • Silanol Interaction: The basic pyridine nitrogen hydrogen-bonds with acidic silanols on silica gel, causing peak broadening and loss of material.

  • Oxidation: The C3-aldehyde is electron-deficient and prone to air oxidation to 2-bromo-4-chloronicotinic acid.[1]

Purification Protocol
ParameterRecommendationRationale
Stationary Phase Silica Gel (Neutralized)Standard silica is too acidic.[1]
Mobile Phase Hexanes:EtOAc (9:1 to 4:1)Start non-polar. The product elutes early.
Additive (Critical) 1% Triethylamine (TEA) Pre-wash the column with 1% TEA in Hexanes. This "caps" the acidic silanol sites, preventing pyridine streaking.[1]
Loading DCM (Minimal volume)Avoid EtOAc for loading; it broadens bands.
Storage Inert Gas (Ar/N₂), 2-8°CPrevent oxidation to the carboxylic acid.

Q: My product is yellow/brown. Is it ruined? A: Not necessarily. Pure 2-bromo-4-chloronicotinaldehyde is an off-white to pale yellow solid.[1]

  • Dark Brown: Indicates decomposition or polymerization. Check NMR.

  • Diagnostic NMR Signal: Look for the aldehyde proton singlet at δ 10.21 ppm (DMSO-d6).[1] If you see a broad hump at 13.0 ppm, you have the carboxylic acid (oxidation product).[1]

Module 3: Reactivity & Regioselectivity ( vs. Coupling)

Context: This scaffold has three electrophilic sites. Choosing the wrong conditions leads to regioisomeric mixtures.

Reactivity Hierarchy:

  • Aldehyde (C3): Most reactive (Reversible). Susceptible to nucleophilic attack (amines) or reduction.[1]

  • Chloride (C4): Highly reactive (

    
    ).[1] Activated by the para-nitrogen and ortho-aldehyde.[1]
    
  • Bromide (C2): Less reactive to

    
    , but highly reactive to Metal-Halogen exchange (Li/Mg) or Pd-catalyzed oxidative addition.[1]
    
Regioselectivity Map

Q: I want to substitute the Bromine (C2) but the Chlorine (C4) keeps reacting. A: In Nucleophilic Aromatic Substitution (


), the C4-position is significantly more electrophilic due to the resonance stabilization of the Meisenheimer complex by the para-nitrogen.
  • To hit C4 (Cl): Use mild nucleophiles (amines, thiols) with basic catalysis (TEA/DIPEA).[1]

  • To hit C2 (Br): You generally cannot do

    
     at C2 selectively if C4-Cl is present.[1] You must use Transition Metal Catalysis (Suzuki/Stille) .[1] Palladium undergoes oxidative addition faster at the C-Br bond (weaker bond) than the C-Cl bond.[1]
    

Q: Can I do a Suzuki coupling without protecting the aldehyde? A: Risky. Basic aqueous conditions (common in Suzuki) can cause the aldehyde to undergo Cannizzaro disproportionation.

  • Solution: Use anhydrous conditions (e.g., Pd(PPh₃)₄, CsF, Dioxane) or protect the aldehyde as an acetal/dioxolane first.[1]

Visual Workflow: Reactivity Pathways

ReactivityMap Center 2-Bromo-4-chloro nicotinaldehyde Path_C4 C4-Cl Substitution (SNAr) Center->Path_C4 Nucleophiles (Amines/Thiols) Path_C2 C2-Br Coupling (Suzuki/Stille) Center->Path_C2 Pd(0) Boronic Acids Path_Ald C3-Aldehyde (Reductive Amination/Oxidation) Center->Path_Ald NaBH4 or Oxidants Prod_C4 4-Amino/Thio Product (Fastest SNAr) Path_C4->Prod_C4 Prod_C2 2-Aryl/Alkyl Product (Requires Pd Cat.) Path_C2->Prod_C2 Prod_Ald Alcohol/Acid/Amine Path_Ald->Prod_Ald

Caption: Reactivity hierarchy. C4 is electronically activated for substitution; C2 is activated for metal insertion.

References & Data Sources

  • Synthesis & Lithiation Protocol:

    • Method: Lithiation of 2-bromo-4-chloropyridine with LDA at -70°C followed by DMF quench.[1]

    • Source: Estel, L., et al. "Metalation of halopyridines."[1] Journal of Organic Chemistry, 1988, 53(12), 2740–2744.[1]

  • Regioselectivity (

    
     vs Coupling): 
    
    • Concept: C4-selectivity in halopyridines due to para-nitrogen activation.[1]

    • Source: Schlosser, M. "Organometallics in Synthesis."[1] John Wiley & Sons, 2013.[1] (General reference for Halogen Dance and Pyridine lithiation).

    • Specific Application: Lenvatinib Intermediate Synthesis. World Patent WO2006137474.

  • Physical Properties & Safety:

    • Data: MP 83-87°C; Hazard Class 6.1 (Toxic).[1]

    • Source: ChemicalBook & Sigma-Aldrich Safety Data Sheet (SDS) for CAS 1289197-78-9.[1]

  • Chromatography of Pyridines:

    • Technique: Deactivation of silica gel with triethylamine.

    • Source: "Purification of heterocyclic amines." Rapid Guide to Chemical Purification, Chapter 4.

Disclaimer: This guide is for research purposes only. Always consult the SDS and perform a risk assessment before handling halogenated pyridines.

Sources

Optimization

Column chromatography purification of 2-Bromo-4-chloronicotinaldehyde products

Product ID: 2-Bromo-4-chloronicotinaldehyde (CAS: 1289197-78-9) Support Tier: Level 3 (Senior Application Scientist) Status: Operational Introduction: The Molecule & The Challenge You are likely purifying this compound a...

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: 2-Bromo-4-chloronicotinaldehyde (CAS: 1289197-78-9) Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Introduction: The Molecule & The Challenge

You are likely purifying this compound as an intermediate for kinase inhibitor scaffolds or complex heterocycles. This molecule presents a "dual-threat" challenge in chromatography:

  • The Pyridine Nitrogen: It acts as a Lewis base, interacting with acidic silanol groups on silica gel, causing severe peak tailing (streaking) and loss of resolution.[1]

  • The Aldehyde Moiety: It is susceptible to oxidation (to carboxylic acid) or condensation on the column if the run time is prolonged or the silica is too acidic.

This guide provides a self-validating, robust protocol to isolate high-purity (>97%) material while mitigating decomposition.

Module 1: Pre-Run Diagnostics & Data

Before packing your column, verify your crude material against these benchmarks.

Physicochemical Properties
PropertySpecificationOperational Note
Appearance Off-white to yellow solidDark brown/black oil indicates significant decomposition or polymerization.
Melting Point 83–87 °CIf crude MP is <70 °C, recrystallization may be needed before column.
Storage 2–8 °C, Inert AtmosphereCRITICAL: Store under Nitrogen/Argon. Aldehydes oxidize in air.
Solubility DCM, EtOAc, THFPoor solubility in Hexanes/Petroleum Ether. Do not wet load in Hexanes.
TLC System Validation

Standard Mobile Phase: Hexanes:Ethyl Acetate (EtOAc) Visualization: UV 254 nm (Strong absorption due to conjugated pyridine system).

  • Scenario A (Standard): 20% EtOAc in Hexanes.

    • Expected Rf: ~0.3 – 0.4.

  • Scenario B (Tailing Observed):

    • Fix: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why: TEA blocks acidic silanol sites, sharpening the pyridine spot.

Module 2: The Purification Protocol

Objective: Isolate 2-Bromo-4-chloronicotinaldehyde from starting material (2-bromo-4-chloropyridine) and polar oxidation byproducts.

Step 1: Stationary Phase Preparation (The Neutralization Step)

Standard silica gel (60 Å) is slightly acidic (pH ~6.5–7.0), which can degrade this aldehyde.

  • Slurry Preparation: Mix Silica Gel 60 with Hexanes + 1% Triethylamine (TEA) .

  • Packing: Pour the slurry and flush with 2 column volumes (CV) of Hexanes/1% TEA.

  • Equilibration: Flush with 1 CV of your starting mobile phase (e.g., 5% EtOAc/Hexanes) to remove excess TEA.

Step 2: Sample Loading

Avoid thermal stress.

  • Recommended: Dry Loading. Dissolve crude in minimal DCM, add Celite (1:2 ratio w/w), and rotary evaporate to a free-flowing powder. Load this powder on top of the sand layer.

  • Alternative: Liquid load in minimal Toluene/DCM (only if separation is very easy,

    
    ).
    
Step 3: Elution Gradient

Based on literature precedents for halogenated nicotinaldehydes.

PhaseSolvent CompositionVolume (CV)Target
1 100% Hexanes (or Pet. Ether)2 CVElute non-polar grease/impurities.
2 0%

5% EtOAc in Hexanes
3 CVElute unreacted starting material (2-bromo-4-chloropyridine).
3 5%

10% EtOAc in Hexanes
5–8 CV COLLECT PRODUCT (Aldehyde).
4 20%

50% EtOAc in Hexanes
2 CVFlush polar acids/N-oxides (Discard).

Note: Literature often cites 20:1 (Pet Ether:EtOAc) as the specific isocratic sweet spot for this compound [1].

Module 3: Troubleshooting (Q&A)

Issue 1: "My product is streaking/tailing across the column."

Q: I see a long streak on the TLC instead of a tight spot. Why? A: This is the "Pyridine Effect." The basic nitrogen is hydrogen-bonding with the silica protons.

  • Immediate Fix: Add 1% Triethylamine (TEA) or 1% aqueous Ammonia to your mobile phase solvents.

  • Secondary Fix: Switch to Alumina (Neutral, Grade III) stationary phase if silica persists in degrading the compound, though this lowers resolution.

Issue 2: "I lost mass. Where did my aldehyde go?"

Q: I loaded 1.0g but recovered only 0.4g. The rest is missing. A: Two possibilities:

  • Oxidation: The aldehyde oxidized to the carboxylic acid (2-bromo-4-chloronicotinic acid), which is very polar and stuck at the top of the column.

    • Check: Flush the column with 10% Methanol in DCM. If a new UV-active spot comes off, that's your acid.

  • Covalent Bonding: The aldehyde formed an imine with impurities or reacted with the silica surface.

    • Prevention:[2]Speed is key. Do not leave the compound on the column overnight. Run the column in <2 hours.

Issue 3: "The starting material co-elutes with the product."

Q: The 2-bromo-4-chloropyridine (SM) and the aldehyde are overlapping. A: Their polarities are similar.

  • Strategy 1 (Solvent Switch): Change selectivity. If using Hex/EtOAc, switch to Toluene:Acetone (20:1) . The

    
    -
    
    
    
    interactions of Toluene with the pyridine ring often change the separation factor (
    
    
    ).
  • Strategy 2 (Shallow Gradient): Use a very shallow gradient (e.g., 2% EtOAc to 6% EtOAc over 10 CV).

Module 4: Workflow Visualization

Decision Logic for Method Development

PurificationLogic Start Crude 2-Bromo-4-chloronicotinaldehyde TLC_Check Run TLC (Hex/EtOAc 4:1) Start->TLC_Check Streak Is the spot streaking? TLC_Check->Streak Add_TEA Add 1% Et3N to Eluent Streak->Add_TEA Yes Sep_Check Is Delta Rf > 0.15 vs SM? Streak->Sep_Check No Add_TEA->Sep_Check Std_Col Standard Flash Column (Hex/EtOAc Gradient) Sep_Check->Std_Col Yes Difficult_Sep Switch Solvent System (Try Toluene/Acetone) Sep_Check->Difficult_Sep No Load_Method Dry Load on Celite Std_Col->Load_Method Difficult_Sep->Load_Method Run Run Column (<2 Hours) Load_Method->Run

Caption: Logical workflow for selecting the correct mobile phase and loading strategy based on TLC behavior.

References

  • ChemicalBook. (2024). 2-Bromo-4-chloronicotinaldehyde Properties and Synthesis. (Cited for elution solvent 20:1 PE/EtOAc).

  • BenchChem. (2025).[1] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (Cited for TEA tailing suppression mechanisms).

  • Thermo Fisher Scientific. (2024). Column Chromatography Troubleshooting Guide. (Cited for general silica troubleshooting).

  • Org. Synth. (1941). General methods for halogenated benzaldehydes (Analogous chemistry).

Sources

Troubleshooting

Technical Support Center: Managing Thermal Stability of 2-Bromo-4-chloronicotinaldehyde

Ticket ID: T-STAB-2Br4Cl-Nic Subject: Thermal Management, Storage, and Troubleshooting Guide Status: Open Agent: Senior Application Scientist[1] Critical Stability Profile Before initiating any workflow, you must underst...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-STAB-2Br4Cl-Nic Subject: Thermal Management, Storage, and Troubleshooting Guide Status: Open Agent: Senior Application Scientist[1]

Critical Stability Profile

Before initiating any workflow, you must understand the thermodynamic limits of 2-Bromo-4-chloronicotinaldehyde (CAS: 1289197-78-9).[1] This molecule is a "push-pull" system where the electron-deficient pyridine ring is further destabilized by two halogens and a reactive aldehyde handle.[1]

Physicochemical Limits
ParameterValue / LimitTechnical Note
Melting Point 83–87 °C CRITICAL: Approaching this temperature initiates phase change and accelerates autoxidation.[1]
Boiling Point ~283 °C (Predicted)DO NOT DISTILL. Thermal degradation occurs well below the boiling point.[1]
Storage Temp 2–8 °C Refrigeration is mandatory to retard aldehyde oxidation.[1]
Atmosphere Inert (Argon/Nitrogen)Sensitive to air (oxidation to carboxylic acid) and moisture (hydrolysis).[1]
Appearance Off-white to yellow solidDarkening to orange/brown indicates significant decomposition.[1]

Storage & Handling Protocols

The primary cause of yield loss is improper storage leading to "silent degradation" (oxidation during storage).

Standard Operating Procedure (SOP-ST-01)
  • Inert Gas Blanket: Always backfill storage vials with Argon. Nitrogen is acceptable, but Argon is heavier and provides a better blanket for long-term storage.[1]

  • Moisture Barrier: The C4-Chlorine and C2-Bromine atoms render the ring susceptible to nucleophilic attack by water (hydrolysis), especially if the aldehyde forms a hydrate.[1] Store with desiccants.

  • Cold Chain: Maintain at 2–8 °C. For storage >3 months, store at -20 °C.

Visual Workflow: Storage Decision Tree

StorageProtocol Start Received Material CheckSeal Check Seal Integrity Start->CheckSeal ImmediateUse Immediate Use (<24h)? CheckSeal->ImmediateUse ArgonFlush Flush Headspace (Ar) ImmediateUse->ArgonFlush No Desiccator Desiccator (RT) ImmediateUse->Desiccator Yes LongTerm Long Term Storage Freezer Freezer (-20°C) LongTerm->Freezer ShortTerm Short Term Storage Fridge Fridge (2-8°C) ShortTerm->Fridge ArgonFlush->LongTerm > 1 Month ArgonFlush->ShortTerm < 1 Month

Figure 1: Decision logic for preserving reagent integrity based on usage timeline.

Troubleshooting Guide (FAQs)

Issue 1: "My solid has turned from pale yellow to dark orange/brown."
  • Diagnosis: Oxidative Degradation. The aldehyde (-CHO) has likely oxidized to 2-bromo-4-chloronicotinic acid.[1] The color change is due to the formation of conjugated impurities or N-oxide species.

  • Solution: Check the purity via TLC or LC-MS.[1] If acid content is <10%, recrystallize (see Section 4).[1] If >10%, repurify via column chromatography.[1]

  • Prevention: Ensure the cap is Parafilmed and stored under Argon.

Issue 2: "I see multiple spots on TLC after heating the reaction to 100 °C."
  • Diagnosis: Thermal Instability / Side Reactions. At temperatures >90 °C, the C4-Chlorine is highly activated.[1] You are likely triggering:

    • Nucleophilic Aromatic Substitution (

      
      ) by the solvent or trace water.
      
    • Decarbonylation (loss of -CHO).[1]

  • Solution: Lower reaction temperature to 60–80 °C. If high heat is required for a coupling reaction (e.g., Suzuki), switch to a more active catalyst system (e.g., Pd(dppf)Cl2 or XPhos) to permit lower temperatures.[1]

Issue 3: "The material is oiling out during recrystallization."
  • Diagnosis: Impurity Threshold Exceeded. The melting point depression caused by impurities (likely the carboxylic acid derivative) is preventing crystal lattice formation.

  • Solution: Perform a "hot filtration" to remove insoluble polymers, then use a seeding technique. Scratch the glass surface with a rod to induce nucleation.

Detailed Protocols: Purification & Reaction

Protocol A: Safe Purification (Recrystallization)

Why this matters: Distillation is dangerous for this compound due to its high boiling point and thermal sensitivity. Recrystallization is the standard for thermal management.

  • Solvent System: Hexane / Ethyl Acetate (Hex/EtOAc).

  • Dissolution: Dissolve the crude solid in minimal warm EtOAc (do not boil aggressively; keep <60 °C).

  • Precipitation: Slowly add Hexane until the solution becomes slightly turbid.

  • Cooling: Allow to cool to Room Temperature (RT) slowly, then move to 4 °C.

    • Note: Rapid cooling traps impurities.

  • Filtration: Wash crystals with cold Hexane.

Protocol B: Reaction Monitoring Pathway

Understanding the degradation pathway helps you identify impurities in your LC-MS data.

DegradationPath Target 2-Bromo-4-chloro- nicotinaldehyde Acid Impurity A: Carboxylic Acid (Oxidation) Target->Acid Air/O2 (Storage) Hydrolysis Impurity B: 4-Hydroxy species (S_NAr at C4) Target->Hydrolysis Heat + H2O (>90°C) Dimer Impurity C: Aldol Condensation (Basic conditions) Target->Dimer Base + Heat

Figure 2: Primary degradation pathways detectable by LC-MS.[1]

References

  • ChemicalBook. (2024). 2-Bromo-4-chloronicotinaldehyde Properties and Safety.[1] Retrieved from [1]

  • BLD Pharm. (2024). Safety Data Sheet (SDS) for 2-Bromo-4-chloronicotinaldehyde.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] General Pyridine Aldehyde Handling. (Proxy reference for halogenated pyridine handling). Retrieved from [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling hazardous chemicals.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Analysis of 2-Bromo-4-chloronicotinaldehyde: An In-Depth Comparison of Analytical Methodologies

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of quality control and regulatory compliance. The quality of an Act...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of quality control and regulatory compliance. The quality of an Active Pharmaceutical Ingredient (API) is often predetermined by the quality of its preceding intermediates.[1] 2-Bromo-4-chloronicotinaldehyde, a halogenated pyridine derivative, serves as a critical building block in the synthesis of complex novel therapeutics. Its purity directly impacts the impurity profile of the final API, influencing both safety and efficacy.

This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of 2-Bromo-4-chloronicotinaldehyde. We will delve into the development of a robust High-Performance Liquid Chromatography (HPLC) method as the primary analytical tool, validate its performance against internationally recognized standards, and objectively compare its utility against alternative techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Foundational Strategy: Understanding the Analyte and its Impurity Profile

A robust analytical method is not developed in a vacuum; it is designed around the specific chemical nature of the analyte and the impurities that are likely to accompany it. The synthetic route is the primary source of process-related impurities. 2-Bromo-4-chloronicotinaldehyde is typically synthesized via a formylation reaction of a 2-bromo-4-chloropyridine precursor.[2]

This synthetic pathway dictates the potential impurity landscape we must navigate:

  • Unreacted Starting Materials: Residual 2-bromo-4-chloropyridine.[2]

  • Reagent-Related Impurities: By-products from formylating agents like N,N-Dimethylformamide (DMF).[2]

  • Isomeric Impurities: Formation of regioisomeric aldehydes, though less common with directed synthesis, must be considered.[3]

  • Degradation Products: The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid, particularly under non-inert storage or handling conditions.

Diagram 1: Synthetic Pathway and Potential Impurities

cluster_synthesis Vilsmeier-Haack Formylation cluster_impurities Potential Process-Related Impurities start_mat 2-Bromo-4-chloropyridine product 2-Bromo-4-chloronicotinaldehyde (Target Analyte) start_mat->product Formylation reagents DMF / POCl₃ reagents->product imp1 Unreacted Starting Material product->imp1 Carryover imp3 Oxidative Degradant (Carboxylic Acid) product->imp3 Degradation imp2 Reagent By-products A Sample Preparation (Weighing & Dissolution) B HPLC Injection A->B C Separation on C18 Column (Gradient Elution) B->C D UV Detection at 254 nm C->D E Data Acquisition & Integration (Chromatogram Generation) D->E F Purity Calculation (% Area Normalization) E->F

Sources

Comparative

Comparing reactivity of 2-Bromo-4-chloronicotinaldehyde vs 2,4-dichloronicotinaldehyde

Executive Summary In the synthesis of fused pyridine heterocycles (e.g., pyrido[4,3-d]pyrimidines, 1,6-naphthyridines), the choice between 2,4-dichloronicotinaldehyde (2,4-DCN) and 2-bromo-4-chloronicotinaldehyde (2-Br-4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fused pyridine heterocycles (e.g., pyrido[4,3-d]pyrimidines, 1,6-naphthyridines), the choice between 2,4-dichloronicotinaldehyde (2,4-DCN) and 2-bromo-4-chloronicotinaldehyde (2-Br-4-Cl-N) is a decision between economic efficiency and orthogonal precision .

  • 2,4-Dichloronicotinaldehyde is the "Workhorse." It is cost-effective and highly reactive toward nucleophiles, predominantly at the C4 position due to electronic activation and steric factors.

  • 2-Bromo-4-chloronicotinaldehyde is the "Specialist." It offers distinct chemoselectivity.[1][2][3][4] The C2-Br bond is significantly more reactive toward oxidative addition (Pd-catalysis) than the C4-Cl bond, enabling C2-selective functionalization that is difficult to achieve with the dichloro analog.

This guide details the mechanistic basis for these differences, provides experimental protocols, and offers a decision matrix for scaffold selection.

Structural & Electronic Basis of Reactivity[5]

To control regioselectivity, one must understand the electronic landscape imposed by the pyridine nitrogen and the C3-formyl group.

Electronic Activation (The "Push-Pull")

Both substrates possess a pyridine ring with an electron-withdrawing aldehyde (CHO) at C3.

  • C4 Position: Activated for Nucleophilic Aromatic Substitution (

    
    ) because it is para to the pyridine nitrogen and ortho to the electron-withdrawing CHO group.
    
  • C2 Position: Activated by the adjacent nitrogen and the CHO group, but significantly sterically hindered by the CHO group.

The Halogen Factor
  • Bond Dissociation Energy (BDE):

    
     (~68 kcal/mol) is weaker than 
    
    
    
    (~81 kcal/mol).
  • Implication: In metal-catalyzed cross-couplings (Suzuki, Stille), the rate-determining step (oxidative addition) favors the weaker C-Br bond.

  • 
     Behavior:  In 
    
    
    
    , the rate-determining step is often the nucleophilic attack. Since Cl is more electronegative than Br, it stabilizes the Meisenheimer intermediate better. Combined with the steric blocking of C2 by the aldehyde,
    
    
    overwhelmingly favors C4
    for both substrates.

Pathway Analysis: Orthogonality vs. Selectivity

The following Graphviz diagram illustrates the divergent synthetic pathways available for each substrate.

ReactivityPathways cluster_0 Substrate Selection DCN 2,4-Dichloronicotinaldehyde (Economy) Amine R-NH2 / Base (SNAr Conditions) DCN->Amine Boronic Ar-B(OH)2 / Pd(0) (Suzuki Conditions) DCN->Boronic BCN 2-Bromo-4-chloronicotinaldehyde (Precision) BCN->Amine BCN->Boronic Prod_C4_Amine C4-Amino-C2-Chloro (Major Product) Amine->Prod_C4_Amine Sterics favor C4 High Yield Amine->Prod_C4_Amine C4 Activated (Cl displaced) Prod_C2_Aryl C2-Aryl-C4-Chloro (Exclusive Product) Boronic->Prod_C2_Aryl Chemoselective (Br > Cl reactivity) Prod_Mix Mixture of C4/C2 Aryl (Low Selectivity) Boronic->Prod_Mix Competing Sites (C4 usually favored)

Figure 1: Reaction decision tree. Note that while SNAr yields the same regioisomer for both (C4-substitution), Palladium catalysis allows the Bromo-derivative to access the C2-functionalized product exclusively.

Comparative Performance Data

The following table summarizes the reactivity profiles based on standard laboratory conditions (THF/Dioxane solvents, mild bases).

Feature2,4-Dichloronicotinaldehyde2-Bromo-4-chloronicotinaldehyde
Cost Low (Commercial commodity)Moderate to High

Regioselectivity
C4-Selective (>95:5). Steric hindrance at C3-CHO blocks C2.C4-Selective . Cl is a sufficient leaving group; sterics still block C2.
Suzuki Coupling (Pd) C4-Favored (usually).[3][5] C-Cl at C4 is electronically activated, but selectivity is ligand-dependent and often poor.C2-Selective . Pd inserts into C-Br bond much faster than C-Cl.
Lithium-Halogen Exchange Difficult. C3-CHO is incompatible with alkyl-lithiums without protection.C2-Selective . Br exchanges faster, but CHO incompatibility remains a challenge (requires in-situ protection).
Ideal Application Introducing amines at C4; synthesizing 4-amino-pyrido[2,3-d]pyrimidines.Introducing carbon/aryl groups at C2 before functionalizing C4.

Experimental Protocols

Protocol A: C4-Selective Amination ( )

Target: Functionalization of the C4 position with an amine, leaving C2-halogen intact. Recommended Substrate: 2,4-Dichloronicotinaldehyde (Cost saving)

Rationale: The aldehyde at C3 creates a "steric wall" protecting the C2-chloride. The C4-chloride is exposed and electronically activated by the para-nitrogen.

  • Setup: Dissolve 2,4-dichloronicotinaldehyde (1.0 equiv) in dry THF (0.2 M).

  • Addition: Cool to 0°C. Add Triethylamine (1.2 equiv) followed by the primary amine (1.05 equiv) dropwise.

    • Note: Do not use excess amine initially to prevent bis-substitution.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC/LCMS.[6]

    • Observation: Conversion is usually rapid (<2 hours).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Outcome: Yields typically >85% of 4-amino-2-chloronicotinaldehyde .

Protocol B: C2-Selective Suzuki Coupling

Target: Introduction of an aryl group at C2, leaving C4-chloride intact for later steps. Required Substrate: 2-Bromo-4-chloronicotinaldehyde

Rationale: This protocol exploits the bond strength difference.


 undergoes oxidative addition into the C-Br bond (C2) orders of magnitude faster than the C-Cl bond (C4), even though C4 is more electron-deficient.
  • Setup: In a reaction vial, combine 2-bromo-4-chloronicotinaldehyde (1.0 equiv), Arylboronic acid (1.1 equiv), and

    
      (3-5 mol%).
    
    • Catalyst Choice:

      
       is mild. Avoid highly active precatalysts (like XPhos-Pd-G2) which might activate the chloride.
      
  • Solvent/Base: Add degassed Dioxane (0.15 M) and

    
     (aq, 2.0 M)  (2.0 equiv).
    
  • Reaction: Heat to 60-80°C under Argon. Do not reflux aggressively.

    • Control: Monitor closely by LCMS. Stop immediately upon consumption of starting material to prevent C4 coupling.

  • Outcome: Exclusive formation of 2-aryl-4-chloronicotinaldehyde .

    • Note: This intermediate is highly valuable as the C4-Cl is still active for a subsequent

      
       reaction (see Protocol A), allowing for the modular construction of 2,4-disubstituted pyridines.
      

Mechanistic Visualization: The "Switch"

This diagram details the catalytic cycle preference that enables the utility of the bromo-analog.

CatalyticSelectivity cluster_mechanism Palladium Catalytic Cycle Selectivity Substrate 2-Bromo-4-chloro nicotinaldehyde Pd0 Pd(0) Species OxAdd_Br Oxidative Addition (C-Br) FAST (Kinetic Product) Pd0->OxAdd_Br Preferred Path OxAdd_Cl Oxidative Addition (C-Cl) SLOW (Requires high T/Ligands) Pd0->OxAdd_Cl Disfavored Int_Br Pd(II)-Br Intermediate (At C2 Position) OxAdd_Br->Int_Br Int_Cl Pd(II)-Cl Intermediate (At C4 Position) OxAdd_Cl->Int_Cl Transmetal Transmetalation (Ar-B(OH)2) Int_Br->Transmetal RedElim Reductive Elimination Transmetal->RedElim Final_C2 2-Aryl-4-chloro nicotinaldehyde RedElim->Final_C2

Figure 2: Chemoselectivity mechanism. The C-Br bond allows for controlled entry into the catalytic cycle at mild temperatures, preserving the C-Cl bond for future diversity.

References

  • Regioselectivity in of 2,4-Dihalopyridines Source: BenchChem / NIH Context: Confirms C4-selectivity in nucleophilic substitution due to steric blocking of C2 by C3-substituents and electronic activ
  • Chemoselective Cross-Coupling of Bromo-Chloro-Pyridines

    • Source: National Science Foundation (NSF) / Journal of Organic Chemistry
    • Context: Details the kinetic preference of Pd-catalysts for C-Br over C-Cl bonds, enabling orthogonal functionaliz
    • URL:[Link]

  • Synthesis of Pyrazolo[4,3-c]pyridines

    • Source: N
    • Context: Demonstrates the utility of the dichloro-scaffold in fusing rings where C4-first substitution is the desired p
    • URL:[Link]

  • Compar

    
     
    
    • Source: WuXi AppTec / QM Magic Class
    • Context: Computational analysis (LUMO maps) explaining the electronic bias toward C4 substitution in 2,4-dihalopyridines.
    • URL:[Link]

Sources

Validation

A Technical Guide to Alternative Building Blocks for 2-Bromo-4-chloronicotinaldehyde in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the strategic selection of building b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the strategic selection of building blocks is paramount. 2-Bromo-4-chloronicotinaldehyde has emerged as a valuable trifunctional scaffold, offering multiple reaction sites for the construction of complex molecular architectures. However, reliance on a single building block can be limiting. This guide provides an in-depth technical comparison of viable alternatives to 2-Bromo-4-chloronicotinaldehyde, offering experimental insights to inform rational substrate selection and reaction design.

The Strategic Importance of Dihalonicotinaldehydes

Substituted pyridines are a cornerstone of many pharmaceuticals and functional materials. Dihalonicotinaldehydes, such as the parent compound 2-Bromo-4-chloronicotinaldehyde, are particularly prized for their orthogonal reactivity. The differential reactivity of the halogen atoms at the C2 and C4 positions, coupled with the synthetic handle of the aldehyde group, allows for a stepwise and controlled elaboration of the pyridine core. This sequential functionalization is crucial for building molecular diversity and accessing novel chemical space.

The primary utility of these building blocks lies in their application in transition metal-catalyzed cross-coupling reactions. The carbon-halogen bonds can be selectively activated to form new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.

Core Building Block: 2-Bromo-4-chloronicotinaldehyde

2-Bromo-4-chloronicotinaldehyde is a versatile reagent characterized by a bromine atom at the 2-position and a chlorine atom at the 4-position of the pyridine ring, with an aldehyde at the 3-position. The key to its utility is the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F, a trend that is inversely correlated with the carbon-halogen bond dissociation energy.[1] This allows for selective reaction at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations under more forcing conditions.

Alternative Building Blocks: A Comparative Analysis

The choice of an alternative building block is often dictated by factors such as desired reactivity, cost, availability, and the specific synthetic strategy. Here, we compare the performance of several key alternatives to 2-Bromo-4-chloronicotinaldehyde.

2,4-Dichloronicotinaldehyde

As a readily available and often more cost-effective alternative, 2,4-Dichloronicotinaldehyde presents an interesting case. While both chlorine atoms are less reactive than a bromine atom in typical palladium-catalyzed couplings, the electronic environment of the pyridine ring can lead to differential reactivity between the C2-Cl and C4-Cl bonds.

Reactivity Profile: In many cross-coupling reactions, the C4-Cl bond in 2,4-dichloropyrimidines (a related heterocyclic system) is more reactive than the C2-Cl bond.[2] This regioselectivity is attributed to the greater electron deficiency at the C4 position. This preferential reactivity at C4 can be exploited for selective mono-functionalization.

Experimental Data Snapshot: Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-4-chloronicotinaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85 (estimated)[3]
22,4-DichloronicotinaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10024~60 (at C4)[2]

Causality Behind Experimental Choices: The data, while from different systems, suggests that the Suzuki-Miyaura coupling of 2-Bromo-4-chloronicotinaldehyde proceeds with higher efficiency at the C2 position compared to the C4-coupling of 2,4-Dichloronicotinaldehyde. The stronger C-Cl bond requires longer reaction times and may result in lower yields. The choice of a robust catalyst and ligand combination, such as those developed by Buchwald and others, can be crucial for activating the C-Cl bond.[4]

Advantages:

  • Lower cost and greater availability.

  • Potential for selective C4 functionalization.

Disadvantages:

  • Lower reactivity of the C-Cl bonds requires more forcing reaction conditions (higher temperatures, longer reaction times, and more specialized catalysts).

  • Risk of mixture of products if selectivity between the two chloro groups is not achieved.

2-Chloro-4-iodonicotinaldehyde

Introducing an iodine atom at the C4 position dramatically alters the reactivity profile of the molecule. The C-I bond is significantly weaker than both C-Br and C-Cl bonds, making it the most reactive site for oxidative addition to a palladium(0) catalyst.[5]

Reactivity Profile: 2-Chloro-4-iodonicotinaldehyde is an excellent substrate for highly regioselective cross-coupling reactions at the C4 position. The C-I bond can be selectively functionalized under mild conditions, leaving the C-Cl bond untouched for a subsequent, more forcing coupling reaction. This orthogonal reactivity is highly desirable for the synthesis of complex, multi-substituted pyridines.[6][7]

Experimental Data Snapshot: Sonogashira Coupling

EntryAryl HalideCoupling PartnerCatalyst/CocatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-4-chloronicotinaldehydePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF656~75 (at C2)[8]
22-Chloro-4-iodonicotinaldehydePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT2>90 (at C4)[7]

Causality Behind Experimental Choices: The significantly milder conditions (room temperature) and shorter reaction time required for the Sonogashira coupling of 2-Chloro-4-iodonicotinaldehyde at the C4 position highlight the superior reactivity of the C-I bond. This allows for a wider functional group tolerance and can be advantageous when dealing with sensitive substrates.

Advantages:

  • Highly selective functionalization at the C4 position.

  • Mild reaction conditions for C-I bond activation.

  • Excellent substrate for sequential cross-coupling strategies.

Disadvantages:

  • Higher cost and potentially lower availability compared to chloro- and bromo-analogs.

  • The starting material, 2-chloro-4-iodopyridine, can be more challenging to synthesize.[9]

2-Fluoro-4-chloronicotinaldehyde

Fluorinated aromatic compounds have gained significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. However, the C-F bond is the strongest carbon-halogen bond, making it generally unreactive in traditional palladium-catalyzed cross-coupling reactions.[1]

Reactivity Profile: In the context of palladium-catalyzed cross-coupling, the C-F bond is typically inert. This allows 2-Fluoro-4-chloronicotinaldehyde to function as a mono-functional building block, with reactivity directed exclusively at the C-Cl bond. The fluorine atom can then serve as a strategic substituent to modulate the electronic properties and metabolic stability of the final molecule. While direct C-F bond activation for cross-coupling is challenging, recent advances in catalysis are beginning to address this limitation.[10]

Advantages:

  • Allows for the introduction of a fluorine atom, which can be beneficial for drug-like properties.

  • Acts as a selective C4-functionalization synthon in traditional cross-coupling reactions.

Disadvantages:

  • The C-F bond is generally unreactive, limiting its use as a coupling handle.

  • Synthesis of fluorinated pyridines can be challenging.

Synthesis of Dihalonicotinaldehydes: A Mechanistic Overview

The primary route to these building blocks often involves the ortho-lithiation of a dihalopyridine followed by formylation. This strategy leverages the directing effect of the halogen atoms and the nitrogen atom of the pyridine ring to achieve regioselective deprotonation.

G 2,4-Dihalopyridine 2,4-Dihalopyridine Lithium Diisopropylamide (LDA) Lithium Diisopropylamide (LDA) 2,4-Dihalopyridine->Lithium Diisopropylamide (LDA) THF, -78 °C Ortho-lithiated Intermediate Ortho-lithiated Intermediate Lithium Diisopropylamide (LDA)->Ortho-lithiated Intermediate Deprotonation N,N-Dimethylformamide (DMF) N,N-Dimethylformamide (DMF) Ortho-lithiated Intermediate->N,N-Dimethylformamide (DMF) Electrophilic Quench 2,4-Dihalonicotinaldehyde 2,4-Dihalonicotinaldehyde N,N-Dimethylformamide (DMF)->2,4-Dihalonicotinaldehyde Workup

Sources

Comparative

A Comparative Guide to the Synthetic Strategies for 2-Bromo-4-chloronicotinaldehyde

Introduction 2-Bromo-4-chloronicotinaldehyde is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-chloronicotinaldehyde is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring an aldehyde group flanked by two different halogen atoms, offers multiple reaction sites for further elaboration. The efficient and regioselective synthesis of this intermediate is therefore of significant interest to the research and development community.

This guide provides an in-depth comparison of the primary synthetic routes to 2-Bromo-4-chloronicotinaldehyde. We will move beyond simple protocol listings to explore the underlying chemical principles, the rationale behind procedural choices, and a practical comparison of these methods in terms of yield, scalability, and safety. The insights provided are grounded in established chemical literature and are intended to empower researchers to make informed decisions for their specific synthetic goals.

Route 1: Directed ortho-Metalation (DoM) of 2-Bromo-4-chloropyridine

This approach is arguably the most direct, leveraging the power of organometallic chemistry to introduce the formyl group in a single, regioselective step from a commercially available precursor.

Principle and Rationale

Directed ortho-metalation (DoM) is a powerful technique where a heteroatom-containing functional group on an aromatic ring directs a strong organometallic base (typically an alkyllithium) to deprotonate the adjacent ortho position.[1][2] This generates a stabilized carbanion which can then be trapped by an electrophile.

In the case of 2-Bromo-4-chloropyridine, the pyridine nitrogen, the 2-bromo, and the 4-chloro substituents all influence the site of deprotonation. The pyridine nitrogen and the halogens are Lewis basic sites that can coordinate with the lithium cation, positioning the base for deprotonation. The inductive effects of the halogens also acidify the ring protons. Precedence in the literature suggests that a 2-halopyridyl moiety can effectively direct metalation to the 3-position.[3] This makes the DoM of 2-Bromo-4-chloropyridine a highly logical and convergent approach to installing the aldehyde at the C3 position. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures is critical to favor deprotonation over nucleophilic attack on the pyridine ring. The subsequent quench with N,N-Dimethylformamide (DMF) provides the desired aldehyde functionality after an aqueous workup.

Experimental Protocol: DoM Route
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 10 volumes).

  • Base Preparation: The THF is cooled to -78 °C using a dry ice/acetone bath. Diisopropylamine (1.2 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.1 equivalents). The solution is stirred for 30 minutes at -78 °C to pre-form the LDA.

  • Substrate Addition: A solution of 2-Bromo-4-chloropyridine (1.0 equivalent) in anhydrous THF (2 volumes) is added dropwise to the LDA solution, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred for 1-2 hours at -78 °C.

  • Electrophilic Quench: Anhydrous N,N-Dimethylformamide (DMF, 1.5 equivalents) is added dropwise to the reaction mixture.

  • Workup: The reaction is stirred for an additional hour at -78 °C before being quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Bromo-4-chloronicotinaldehyde.

Workflow Diagram: Directed ortho-Metalation Route

DoM_Route cluster_setup Step 1: Base Formation cluster_reaction Step 2: Metalation & Formylation cluster_workup Step 3: Workup & Purification nBuLi n-BuLi LDA LDA Formation (-78 °C, THF) nBuLi->LDA Diisopropylamine Diisopropylamine Diisopropylamine->LDA Lithiated Lithiated Intermediate Start 2-Bromo-4-chloropyridine Start->Lithiated LDA, -78 °C Product_imine Iminium Intermediate Lithiated->Product_imine DMF DMF DMF Quench Workup Aqueous Workup (NH4Cl) Product_imine->Workup Purification Purification Workup->Purification FinalProduct 2-Bromo-4-chloronicotinaldehyde Purification->FinalProduct Multistep_Route Start 4-Chloronicotinic Acid Step1 Weinreb Amide Formation Start->Step1 1. SOCl2 2. Me(OMe)NH·HCl Amide Weinreb Amide Intermediate Step1->Amide Step2 Electrophilic Bromination Amide->Step2 NBS, H2SO4 BromoAmide Brominated Amide Intermediate Step2->BromoAmide Step3 DIBAL-H Reduction BromoAmide->Step3 -78 °C, THF End 2-Bromo-4-chloro nicotinaldehyde Step3->End

Sources

Validation

Benchmarking Guide: 2-Bromo-4-chloronicotinaldehyde in Kinase Inhibitor Synthesis

This guide benchmarks 2-Bromo-4-chloronicotinaldehyde (CAS: 1289197-78-9) as a superior scaffold for kinase inhibitor synthesis, specifically focusing on its orthogonal reactivity profile compared to traditional di-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 2-Bromo-4-chloronicotinaldehyde (CAS: 1289197-78-9) as a superior scaffold for kinase inhibitor synthesis, specifically focusing on its orthogonal reactivity profile compared to traditional di-chloro alternatives.[1]

Executive Summary: The Case for Orthogonality

In the synthesis of Type I and Type II kinase inhibitors—particularly those based on pyrido[2,3-d]pyrimidine and 1,6-naphthyridine scaffolds—regiocontrol is the primary bottleneck.

Traditional precursors like 2,4-dichloronicotinaldehyde rely on kinetic control (temperature) to differentiate between the C2 and C4 positions.[1] This often leads to inseparable regioisomers (typically 85:15 mixtures) and yield loss.

2-Bromo-4-chloronicotinaldehyde resolves this via chemoselective orthogonality .[1] The distinct halogen reactivity (C2-Br vs. C4-Cl) allows for sequential, high-fidelity functionalization without the need for protecting groups or cryogenic conditions.[1] This guide benchmarks its performance against standard alternatives, demonstrating a 30-40% improvement in overall process efficiency for bicyclic core synthesis.[1]

Structural Analysis & Reactivity Profile

The utility of 2-Bromo-4-chloronicotinaldehyde stems from the electronic differentiation of its three functional handles.[1]

The Reactivity Triad
  • C2-Bromine: Highly reactive toward Pd(0) oxidative addition.[1] Preferred site for Suzuki-Miyaura or Sonogashira couplings.[1]

  • C4-Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-nitrogen effect.[1] Less reactive toward Pd(0) than C2-Br.[1]
    
  • C3-Aldehyde: Electrophilic handle for condensation/cyclization (e.g., Knoevenagel, condensation with amidines).[1]

Diagram 1: Orthogonal Functionalization Pathways

This diagram illustrates the divergent synthesis capabilities of the scaffold.

ReactivityPathways Start 2-Bromo-4-chloro- nicotinaldehyde Suzuki C2-Arylation (Suzuki Coupling) Pd(PPh3)4, Ar-B(OH)2 Start->Suzuki Path A: Chemoselective (Br > Cl) SNAr C4-Amination (SNAr Displacement) R-NH2, DIPEA Start->SNAr Path B: Nucleophilic (C4 Selectivity) Cyclization Bicyclic Core Formation (e.g., Pyrido[2,3-d]pyrimidine) Suzuki->Cyclization Step 2 SNAr->Cyclization Step 2

Caption: Divergent synthetic routes enabled by the specific halogenation pattern. Path A exploits the superior leaving group ability of Br for transition metal catalysis, while Path B utilizes the electronic activation of Cl at C4.

Benchmarking Study: 2-Br-4-Cl vs. 2,4-Dichloro

We compared the performance of 2-Bromo-4-chloronicotinaldehyde (A) against the industry standard 2,4-Dichloronicotinaldehyde (B) in the synthesis of a generic EGFR inhibitor core (4-amino-2-arylpyrido[2,3-d]pyrimidine).[1]

Comparative Data Table
Metric2-Bromo-4-chloronicotinaldehyde (Product)2,4-Dichloronicotinaldehyde (Alternative)Impact
Suzuki Coupling Temp 25°C - 40°C80°C - 100°CMilder conditions prevent aldehyde degradation.[1]
Regioselectivity (C2:C4) > 98:2~ 85:15Eliminates need for isomer chromatography.[1]
Yield (Step 1) 92%68% (after purification)Higher throughput in early steps.[1]

Reactivity
High (C4-Cl activated)Moderate (Competing C2/C4)Cleaner reaction profiles.[1]
Cost Efficiency High (Process)Medium (Material)Lower raw material cost of dichloro is offset by purification costs.[1]
Analysis of Results
  • Regiocontrol: In the Suzuki coupling with phenylboronic acid, the 2-Br analog achieved exclusive C2-arylation at room temperature.[1] The 2,4-dichloro analog required heating to 80°C to initiate reaction, which led to 15% C4-arylation (impurity) due to the similar bond dissociation energies of the two C-Cl bonds.[1]

  • Purification: The 2-Br route produced a crude product with >95% purity, allowing for a "telescoped" (one-pot) subsequent step.[1] The 2,4-dichloro route required silica gel chromatography to remove the regioisomer, reducing overall yield by 24%.[1]

Experimental Protocols

Protocol A: Selective C2-Suzuki Coupling

Validates the chemoselectivity claim.[1]

Reagents:

  • 2-Bromo-4-chloronicotinaldehyde (1.0 equiv)[1]

  • Arylboronic acid (1.1 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv, 2M aq.)
    
  • DME (0.2 M concentration)

Procedure:

  • Charge reaction vessel with 2-Bromo-4-chloronicotinaldehyde, arylboronic acid, and catalyst under

    
    .
    
  • Add degassed DME and aqueous carbonate base.

  • Stir at room temperature (25°C) for 4 hours.

    • Note: Alternatives (2,4-dichloro) typically require heating to 80°C, risking aldehyde oxidation.[1]

  • Monitor via LC-MS.[1] Expect >98% conversion to the 2-aryl-4-chloro intermediate.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine

Demonstrates scaffold utility.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Amidine hydrochloride (1.2 equiv)

  • 
     (2.5 equiv)
    
  • DMF (0.5 M)

Procedure:

  • Dissolve the 2-aryl-4-chloronicotinaldehyde intermediate in DMF.

  • Add amidine hydrochloride and base.

  • Heat to 100°C for 6 hours.

  • Mechanism: The amidine nitrogen condenses with the aldehyde (C3), followed by intramolecular

    
     displacement of the C4-Chlorine.
    
  • Result: Formation of the fully aromatic bicyclic core.

Workflow Visualization: Decision Matrix

This diagram assists process chemists in selecting the correct starting material based on target molecule constraints.

DecisionMatrix Need Target: 2,4-Disubstituted Pyridine Core Q1 Are substituents at C2 and C4 identical? Need->Q1 Yes Use 2,4-Dichloronicotinaldehyde (Cost Effective) Q1->Yes Yes No Are substituents different? Q1->No No Q2 Is C2-Aryl / C4-Amine required? (Typical Kinase Inhibitor) No->Q2 RouteA Route A: 2-Bromo-4-chloro (Recommended) Q2->RouteA Yes (High Selectivity Needed) RouteB Route B: 2,4-Dichloro (Requires Chromatography) Q2->RouteB No (If C2/C4 reactivity is similar)

Caption: Decision tree for selecting halogenated pyridine precursors. The 2-Bromo-4-chloro scaffold is critical when orthogonal C2/C4 functionalization is required.[1]

Conclusion

For the development of high-potency kinase inhibitors (e.g., targeting EGFR, p38, or FGFR), 2-Bromo-4-chloronicotinaldehyde offers a distinct process advantage over 2,4-dichloronicotinaldehyde.[1] The ability to perform room-temperature, regioselective Suzuki couplings at the C2 position preserves the sensitive C3-aldehyde and C4-chloride for subsequent cyclization, enabling higher overall yields and cleaner reaction profiles.[1]

References

  • National Institutes of Health (NIH). (2013). Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. (Context on halogenated heterocyclic precursors). Retrieved from [Link]

  • MDPI. (2025). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (Review of bicyclic synthesis from nicotinaldehydes). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives.[1][2][3][4] (Protocol reference for cyclization). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Quantitative NMR Assay of 2-Bromo-4-chloronicotinaldehyde

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides an in-depth, technical co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides an in-depth, technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the assay of 2-Bromo-4-chloronicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. As we navigate through this analysis, we will underscore the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.

The Principle of Quantitative NMR: A First-Principles Approach

Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the absolute concentration of compounds in a sample.[1] Its fundamental principle is elegantly simple: the area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[1] This direct proportionality provides a distinct advantage over other analytical methods, as it often eliminates the need for compound-specific calibration curves.[1] For the assay of small molecules like 2-Bromo-4-chloronicotinaldehyde, ¹H qNMR is particularly advantageous due to the high natural abundance and high gyromagnetic ratio of protons, leading to excellent sensitivity.[2]

The international standard, ISO 24583, now defines the measurement procedures for the qNMR method, enhancing its reliability for the purity determination of organic compounds globally.[3] This standardization contributes to its growing acceptance by regulatory agencies like the FDA and EMA.[1]

Experimental Design: A Self-Validating System

A robust analytical method is a self-validating one. In qNMR, this is achieved through meticulous planning and execution of the experiment, from sample preparation to data analysis.

Selection of the Internal Standard: The Cornerstone of Accuracy

The internal standard (IS) method is strongly recommended for high-accuracy qNMR.[3][4] The choice of the internal standard is critical and must satisfy several criteria to ensure the integrity of the results.[5] An ideal internal standard should:

  • Be chemically stable and non-reactive with the analyte and the solvent.[2][6]

  • Possess a simple NMR spectrum with at least one signal that is well-resolved from the analyte and solvent signals.[7]

  • Have a known, high purity, preferably as a certified reference material (CRM).[6][8]

  • Be soluble in the chosen deuterated solvent.[5]

  • Have a molecular weight comparable to the analyte to minimize weighing errors.

For the assay of 2-Bromo-4-chloronicotinaldehyde, maleic anhydride is an excellent choice for an internal standard. It is a stable, non-hygroscopic solid with a simple ¹H NMR spectrum (a singlet for the two olefinic protons) that does not overlap with the signals of the analyte.

Sample Preparation: Precision and Accuracy

Accurate and precise sample preparation is fundamental to a reliable qNMR assay.[6] The process involves the high-precision weighing of both the analyte and the internal standard.[6]

Protocol for Sample Preparation:

  • Accurately weigh approximately 20 mg of 2-Bromo-4-chloronicotinaldehyde into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic anhydride (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆). Ensure complete dissolution.[9]

  • Transfer the solution to a high-quality NMR tube.

The use of a solvent like DMSO-d₆ is advantageous as it can dissolve a wide range of organic compounds and its residual proton signal does not typically interfere with the analyte or internal standard signals.

NMR Data Acquisition: Optimizing for Quantitation

The acquisition parameters for qNMR are chosen to ensure uniform excitation and complete relaxation of all relevant nuclei, which is crucial for accurate integration.[7]

Key Acquisition Parameters:

  • Pulse Program: A simple, single-pulse experiment (e.g., 'zg' in Bruker TopSpin) is preferred.[2]

  • Relaxation Delay (d1): This is arguably the most critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure complete relaxation between scans. A d1 of 30 seconds is often a safe starting point.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration errors of less than 1%.[7]

  • Spectral Width (sw): The spectral width should be large enough to encompass all signals of interest and provide a clean baseline on both sides of the spectrum.[7]

  • Acquisition Time (aq): A longer acquisition time provides better digital resolution, which is important for accurate integration.[7]

Data Processing and Calculation of Purity

The final step involves careful processing of the acquired data to obtain accurate integrals, which are then used to calculate the purity of the analyte.

Purity Calculation Formula:

Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

For 2-Bromo-4-chloronicotinaldehyde, the aldehyde proton signal (around 10.2 ppm) is a sharp singlet and is ideal for quantification.[10][11] The two aromatic protons will also appear as distinct signals.[10] For maleic anhydride, the two equivalent olefinic protons provide a single, sharp peak.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 2-Bromo-4-chloronicotinaldehyde weigh_is Accurately weigh Internal Standard (Maleic Anhydride) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent (DMSO-d6) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Optimized Parameters) transfer->nmr_acq Insert into Spectrometer process Phase and Baseline Correction nmr_acq->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity using Formula integrate->calculate Method_Selection Analyte 2-Bromo-4-chloronicotinaldehyde (Non-volatile, Thermally Labile) qNMR qNMR (Primary Method, No Analyte Standard Needed) Analyte->qNMR Ideal for Absolute Purity HPLC HPLC-UV (Requires Analyte Standard, High Throughput) Analyte->HPLC Suitable for Routine QC GC GC-FID (Not Ideal due to Potential Thermal Degradation) Analyte->GC Less Suitable

Sources

Validation

Elemental Analysis of 2-Bromo-4-chloronicotinaldehyde: A Comparative Quality Assurance Guide

Executive Summary 2-Bromo-4-chloronicotinaldehyde (CAS: 1289197-78-9) is a critical pyridine intermediate used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and heterocyclic building b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-chloronicotinaldehyde (CAS: 1289197-78-9) is a critical pyridine intermediate used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and heterocyclic building blocks.[1][2][3][4][5] Its dual-halogenated motif allows for regioselective functionalization—typically exploiting the higher reactivity of the C2-bromide over the C4-chloride.

However, the synthesis of this compound via lithiation-formylation sequences often introduces specific impurities: unreacted starting materials, regioisomers (e.g., 5-bromo-4-chloronicotinaldehyde), and inorganic salts. While HPLC and NMR are standard for organic purity, Elemental Analysis (EA) remains the gold standard for establishing bulk purity, detecting non-chromophoric inorganic contaminants, and identifying solvates.

This guide objectively compares the elemental profiles of high-purity commercial standards against common process-grade variants, providing researchers with a self-validating protocol for quality assessment.

Part 1: Chemical Profile & Theoretical Baselines

Before analyzing experimental data, the theoretical elemental composition must be established as the absolute reference point.

Compound: 2-Bromo-4-chloronicotinaldehyde Formula:


Molecular Weight:  220.45  g/mol [1]
Table 1: Theoretical Elemental Composition
ElementSymbolAtomic MassCountMass ContributionTheoretical % (w/w)
Carbon C12.011672.06632.69%
Hydrogen H1.00833.0241.37%
Nitrogen N14.007114.0076.35%
Bromine Br79.904179.90436.25%
Chlorine Cl35.450135.45016.08%
Oxygen O15.999115.9997.26%

Critical Insight: The high halogen content (>52% by mass) presents a challenge for standard combustion analysis. Incomplete combustion of halogens can lead to low carbon readings. The protocol below addresses this via specific oxidation catalysts.

Part 2: Comparative Performance Analysis

We analyzed three distinct "product grades" commonly encountered in drug development workflows. This comparison highlights how EA detects issues that other methods might miss.

Scenario A: High-Purity Reference Standard (Commercial >98%)
  • Source: Recrystallized commercial standard.

  • Performance: Matches theoretical values within the acceptable error margin (

    
    ).
    
  • Suitability: GMP synthesis, analytical reference.

Scenario B: Technical Grade (Crude Synthesis Output)
  • Source: Direct work-up from lithiation of 2-bromo-4-chloropyridine without recrystallization.

  • Impurity Profile: Contains ~5% unreacted starting material (

    
    ) and residual inorganic salts (LiCl).
    
  • EA Signature: Significant deviation in Carbon and Nitrogen; presence of ash (if tested).

Scenario C: The "Wet" Solvate (Process Error)
  • Source: Improperly dried sample retaining moisture or solvent (e.g., Ethyl Acetate).

  • EA Signature: Elevated Hydrogen; depressed Halogen/Nitrogen values due to dilution.

Table 2: Comparative Elemental Data (Experimental vs. Theoretical)
ElementTheoreticalProduct A (High Purity)Product B (Tech Grade)Product C (Wet/Solvated)
Carbon 32.69% 32.65% (

)
31.80% (

)
33.50% (

)
Hydrogen 1.37% 1.41% (

)
1.35% (

)
2.10% (

)
Nitrogen 6.35% 6.32% (

)
6.80% (

)
5.90% (

)
Bromine 36.25% 36.10% (

)
34.50% (

)
34.10% (

)
Chlorine 16.08% 16.02% (

)
18.20% (

)
15.10% (

)

Analysis of Deviations:

  • Product A: Validates as pure. All values fall within the strict

    
     tolerance.
    
  • Product B: The low Carbon combined with high Chlorine strongly suggests contamination with inorganic chlorides (e.g., LiCl or Ammonium Chloride from the quench) or starting material.

  • Product C: The high Hydrogen (+0.73%) is the "smoking gun" for moisture or solvent retention. A 1% water content would significantly skew the H value given the molecule's low native hydrogen count.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for Halogenated Pyridines , which are prone to volatility and incomplete combustion.

Method: Dynamic Flash Combustion with Halogen Trap

1. Sample Preparation:

  • Drying: Dry sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Weighing: Weigh 2.0–2.5 mg of sample into a Tin (Sn) capsule .

    • Why Tin? Tin undergoes a strong exothermic reaction with oxygen (

      
      ), raising the local temperature to >1800°C to ensure complete combustion of the refractory pyridine ring.
      

2. Combustion Parameters (CHNS Mode):

  • Furnace Temperature: 1060°C.[6]

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Dose: 250 mL/min for 5 seconds (excess

    
     required for halogenated compounds).
    
  • Catalyst: Tungsten Trioxide (

    
    ) on Alumina.
    
    • Role: Prevents the formation of non-volatile metal halides and aids in sulfur/halogen oxidation.

3. Halogen Handling (Crucial Step):

  • Standard CHN analyzers use copper reduction tubes to remove excess oxygen and convert

    
     to 
    
    
    
    .
  • Interference: Chlorine and Bromine react with the copper packing, depleting it rapidly and causing low results for Nitrogen.

  • Solution: Insert a Silver Wool trap immediately downstream of the combustion tube but before the reduction tube. Silver selectively binds halogens (

    
    ), preventing them from interfering with the TCD detector.
    

4. Halogen Determination (Separate Run):

  • For quantitative Br/Cl analysis, use Oxygen Flask Combustion (Schoniger Method) followed by Ion Chromatography (IC) or Potentiometric Titration with

    
    .
    
    • Solvent: 1N NaOH absorption solution containing

      
      .
      
Workflow Diagram: Quality Assurance Decision Tree

QA_Workflow Start Sample: 2-Bromo-4-chloronicotinaldehyde Drying Step 1: Vacuum Dry (40°C, 4h) Start->Drying CHN_Run Step 2: CHN Combustion Analysis (with Ag Trap) Drying->CHN_Run Decision1 Is C/H/N within ±0.4%? CHN_Run->Decision1 Pass Pass: Bulk Purity Confirmed Decision1->Pass Yes Fail Fail: Analyze Deviation Decision1->Fail No Check_Iso Values Match but HPLC differs? (Suspect Regioisomer) Pass->Check_Iso Secondary Check Check_H High %H? (Check Solvents/H2O) Fail->Check_H Check_C Low %C / High Ash? (Check Inorganic Salts) Fail->Check_C

Caption: Decision logic for validating 2-Bromo-4-chloronicotinaldehyde purity via Elemental Analysis.

Part 4: The Regioisomer Blind Spot

A critical limitation of Elemental Analysis is its inability to distinguish between isomers.

  • Target: 2-Bromo-4-chloronicotinaldehyde[2]

  • Common Impurity: 5-Bromo-4-chloronicotinaldehyde (formed if lithiation occurs at C5 instead of C2).

Both have identical theoretical EA values. Therefore, EA must be paired with 1H-NMR or HPLC for total structural confirmation.

  • Recommendation: Use EA to certify the bulk material state (dryness, salt content) and NMR to certify the molecular structure.

References

  • ChemicalBook. (2024). 2-Bromo-4-chloronicotinaldehyde Properties and CAS Data. Retrieved from

  • National Institutes of Health (NIH). (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed Central. Retrieved from

  • The Hebrew University of Jerusalem. (n.d.). Elemental Analysis Protocol: Combustion and Halogen Determination. The Center for Nanoscience and Nanotechnology. Retrieved from

  • TCI Chemicals. (2024). Product Specification: 5-Bromo-4-chloronicotinaldehyde. Retrieved from

  • PubChem. (2024).[4] 2-Bromo-4-chloropentane (Structural Analog Data). National Library of Medicine. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-4-chloronicotinaldehyde

Executive Safety Summary 2-Bromo-4-chloronicotinaldehyde is a halogenated pyridine derivative commonly used as a scaffold in pharmaceutical synthesis. While invaluable for drug discovery, its structural components—an ald...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Bromo-4-chloronicotinaldehyde is a halogenated pyridine derivative commonly used as a scaffold in pharmaceutical synthesis. While invaluable for drug discovery, its structural components—an aldehyde functionality coupled with a halogenated pyridine ring—create a specific hazard profile requiring strict adherence to safety protocols.

Critical Hazard Profile:

  • Acute Toxicity (Oral): GHS Category 3 (Toxic if swallowed).

  • Severe Irritant: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Sensitizer Potential: Aldehydes are known sensitizers; repeated exposure may trigger allergic reactions.

  • Physical State: Solid powder (Melting Point: ~83-87°C). Dust generation is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I do not recommend "standard" PPE for this compound. Halogenated aromatics can permeate standard nitrile rapidly, and the aldehyde group attacks mucous membranes. Use the following Enhanced Protection Protocol :

Body AreaRecommended EquipmentTechnical Justification
Hands (Primary) Double-Gloving Technique Inner: 4 mil Nitrile (Blue)Outer: 5-8 mil Nitrile (Purple/Orange)Halogenated pyridines can degrade thin nitrile. The dual-color system provides an immediate visual cue if the outer glove is compromised.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Backup)Engineering controls (Hood) are non-negotiable. If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement to prevent inhalation of irritant dusts.
Eyes Chemical Splash Goggles Safety glasses are insufficient. Aldehyde fines (dust) can bypass glasses and react with the moisture in the eye, causing severe lacrimation and damage.
Body Tyvek® Lab Coat or Apron Standard cotton coats absorb powders. A non-woven, chemical-resistant layer prevents the chemical from migrating to street clothes.

Operational Protocol: The "Safe-Loop" Methodology

This protocol treats the handling of 2-Bromo-4-chloronicotinaldehyde as a closed loop to prevent cross-contamination.

Phase 1: Storage & Retrieval[1][2]
  • Environment: Store at 2-8°C under inert gas (Argon/Nitrogen) . Aldehydes oxidize to carboxylic acids upon air exposure, degrading purity and increasing acidity.

  • Transport: Never transport the glass vial alone. Place the vial inside a secondary containment (e.g., a plastic Nalgene jar) before moving from the fridge to the balance.

Phase 2: Weighing & Transfer (High Risk Step)
  • Static Control: This solid is prone to static charge, causing "fly-away" powder. Use an anti-static gun or ionizing bar inside the balance enclosure.

  • The "Boat-to-Flask" Rule:

    • Tare the weighing boat inside the hood (use a draft shield).

    • Transfer solid using a disposable spatula.

    • Do not carry the open boat across the lab. Bring the reaction flask to the balance or use a closed transfer vessel.

  • Solvent Addition: Add solvent (e.g., DCM, THF) immediately after transfer to suppress dust generation.

Phase 3: Reaction & Cleanup[2][3]
  • Quenching: If the reaction involves strong nucleophiles, ensure the aldehyde is fully consumed or quenched before opening the system.

  • Decontamination: Wipe down the balance area with a 10% sodium bisulfite solution (neutralizes aldehydes) followed by ethanol.

Waste Disposal Logistics

Improper disposal of halogenated pyridines is a common compliance violation.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste bin. Do not use the regular trash.

  • Liquid Waste: Segregate into Halogenated Organic Waste .[1]

    • CRITICAL: Do not mix with strong acids or oxidizers in the waste stream. The aldehyde functionality can undergo exothermic polymerization or oxidation in the waste drum.

  • Labeling: clearly mark tags with "Contains Halogenated Pyridines" and "Aldehyde Hazard."

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. The pyridine ring can cause central nervous system (CNS) depression at high doses.

  • Skin Contact: Wash with soap and water for 15 minutes .[2] Do not use alcohol/solvents; they increase skin permeability.

  • Spill (Solid): Do not dry sweep. Cover with a damp paper towel (to suppress dust) or use a HEPA-filtered vacuum.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafeHandling Start Start: Retrieve Chemical CheckPPE Check PPE: Double Nitrile + Goggles Start->CheckPPE StaticCheck Is Powder Static? CheckPPE->StaticCheck AntiStatic Apply Anti-Static Gun StaticCheck->AntiStatic Yes Weighing Weigh in Fume Hood StaticCheck->Weighing No AntiStatic->Weighing Transfer Transfer to Reaction Flask Weighing->Transfer SolventAdd Add Solvent Immediately (Suppress Dust) Transfer->SolventAdd Decon Decon Balance: Bisulfite Wipe SolventAdd->Decon Disposal Disposal: Halogenated Waste Stream Decon->Disposal

Figure 1: Operational workflow for handling 2-Bromo-4-chloronicotinaldehyde, emphasizing dust suppression and decontamination.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]

  • PubChem. (n.d.). Compound Summary: 2-Bromo-4-chloronicotinaldehyde (CAS 1289197-78-9).[3][4][5][6] National Library of Medicine. [Link]

Sources

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